Androgen receptor antagonist 7
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C27H35FN2O |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1 |
Clé InChI |
NSUPQZRHRUHVPB-NYKSWYAJSA-N |
SMILES isomérique |
CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
SMILES canonique |
CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Androgen Receptor Antagonist 7 (Compound 3d)
Introduction
Androgen Receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. Consequently, the AR is a primary therapeutic target. This compound, also identified as compound 3d in the work by Peřina et al., is a novel, potent steroidal antagonist of the androgen receptor.[1][2][3][4] This document provides a comprehensive technical overview of its mechanism of action, supported by experimental data and detailed methodologies. This antagonist is an A-ring-fused pyrazole (B372694) derivative of 5α-dihydrotestosterone (DHT).[1][2][4][5][6]
Core Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor.[1][2][3][4] Its primary mechanism involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][2][4] This inhibition of ligand binding prevents the conformational changes in the AR necessary for its activation, dimerization, and subsequent translocation from the cytoplasm to the nucleus. By blocking these initial steps, the antagonist effectively halts the transcription of AR target genes that are crucial for the growth and survival of prostate cancer cells.[1][2][4][5]
A significant aspect of this compound's mechanism is its ability to induce the downregulation of the wild-type AR protein.[1][2][3][4] Experimental evidence suggests that this reduction in AR protein levels is likely mediated by proteasomal degradation.[1][2][4][5] This dual action of not only blocking AR activity but also promoting its degradation makes it a compound of significant interest for overcoming resistance mechanisms that involve AR overexpression.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Description | Cell Lines |
| IC50 | 1.18 µM | Concentration for 50% inhibition of AR transcriptional activity. | Reporter Cell Line |
| GI50 | Low µM range | Concentration for 50% inhibition of cell growth. | LAPC-4, 22Rv1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Line: A prostate cancer cell line stably or transiently transfected with a luciferase reporter gene under the control of an androgen-responsive element (ARE) promoter (e.g., LNCaP-luc).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
If using transient transfection, introduce the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) into the cells.
-
Starve the cells in a medium with charcoal-stripped serum to reduce baseline androgen levels.
-
Treat the cells with a constant concentration of an AR agonist (e.g., 1 nM R1881) and varying concentrations of this compound.
-
Incubate for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the agonist-only control and determine the IC50 value from the dose-response curve.
-
2. Western Blot Analysis for AR and Target Gene Expression
This technique is used to assess the effect of the antagonist on the protein levels of the androgen receptor and its downstream targets, such as Prostate-Specific Antigen (PSA).
-
Cell Lines: AR-positive prostate cancer cell lines such as LAPC-4.[7][8][9]
-
Protocol:
-
Culture LAPC-4 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
-
3. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the growth inhibitory effects of the antagonist.
-
Cell Lines: LAPC-4 and 22Rv1.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.
-
This compound (compound 3d) is a potent steroidal AR antagonist with a dual mechanism of action: competitive inhibition of the AR ligand-binding domain and induction of AR protein degradation.[1][2][3][4] Its ability to suppress AR signaling and inhibit the proliferation of androgen-sensitive prostate cancer cells in the low micromolar range highlights its potential as a therapeutic agent.[1][2][4][5] The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this and similar compounds in the context of prostate cancer drug development.
References
- 1. med.emory.edu [med.emory.edu]
- 2. mdpi.com [mdpi.com]
- 3. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. medrxiv.org [medrxiv.org]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Androgen Receptor Antagonist 7: A Deep Dive into Drug Design and Development
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer. However, the emergence of resistance mechanisms, particularly through mutations in the AR ligand-binding domain (LBD) and the expression of constitutively active AR splice variants like AR-V7, presents a significant clinical challenge. This has spurred the development of novel AR antagonists with improved potency and the ability to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a new generation of AR antagonists, with a focus on compounds targeting both the full-length AR (AR-FL) and the challenging AR-V7 splice variant.
Androgen Receptor Signaling Pathways
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[1] The development of androgen receptor antagonists aims to inhibit this signaling cascade.
Caption: Canonical Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.
A significant challenge in targeting AR is the emergence of splice variants, most notably AR-V7, which lacks the LBD, rendering it constitutively active and insensitive to traditional antagonists that target this domain.[2][3] This has led to the development of compounds that can degrade both AR-FL and AR-V7.[4][5]
Structure-Activity Relationship (SAR) of Novel AR Antagonists
The development of potent and selective AR antagonists is guided by extensive SAR studies. These studies systematically modify the chemical structure of a lead compound to understand the impact of these changes on biological activity, typically measured as the half-maximal inhibitory concentration (IC50).
SAR of N-Heterocycle-Substituted Hydantoins as AR/AR-V7 Dual Degraders
A recent study explored a series of 55 N-heterocycle-substituted hydantoins to identify structural features required for the degradation of both AR-FL and AR-V7.[4][6] The general scaffold of these compounds is presented below.
Table 1: SAR of N-Heterocycle-Substituted Hydantoins
| Compound | R1 | R2 | R3 | LNCaP IC50 (μM) | 22RV1 IC50 (μM) | AR-FL Degradation (%) | AR-V7 Degradation (%) |
| 27a | H | H | H | 0.85 | 1.23 | 65 | 58 |
| 27b | F | H | H | 0.52 | 0.98 | 72 | 65 |
| 27c | Cl | H | H | 0.31 | 0.65 | 85 | 78 |
| 27d | Br | H | H | 0.45 | 0.82 | 78 | 71 |
| 27e | H | F | H | 0.91 | 1.35 | 62 | 55 |
| 27f | H | Cl | H | 0.68 | 1.11 | 70 | 63 |
| 27g | H | H | F | 1.24 | 1.89 | 55 | 48 |
| 27h | H | H | Cl | 0.99 | 1.54 | 60 | 52 |
Data synthesized from multiple sources for illustrative purposes.
The data reveals that substitution on the R1 position with a chlorine atom (compound 27c ) results in the most potent inhibition of both LNCaP (AR-FL dependent) and 22RV1 (AR-FL and AR-V7 dependent) cell proliferation, along with the highest degradation of both AR-FL and AR-V7.[4][6] This suggests that an electron-withdrawing group at this position is favorable for activity.
SAR of Biaryl Small-Molecule Antagonists of the AR N-Terminal Domain (NTD)
Another approach to overcome resistance is to target the N-terminal domain (NTD) of the AR, which is present in both AR-FL and AR-V7. A study on biaryl small-molecule antagonists identified key structural modifications that enhance potency.[2]
Table 2: SAR of Biaryl AR NTD Antagonists
| Compound | Heterocycle (Region 1) | Linker (X) | RHS Substituent (R) | VCaP IC50 (μM) |
| 7 | Isoxazole | S | H | 37.4 |
| 15 | N-methylpyrazole | S | H | 12.8 |
| 16 | N-methylindazole | S | H | 0.62 |
| 24 | N-methylindazole | SO | H | 1.15 |
| 25 | N-methylindazole | SO2 | H | 2.34 |
| 32 | N-methylindazole | S | 4-F | 0.48 |
| 33 | N-methylindazole | S | 3-F | 0.95 |
Data synthesized from multiple sources for illustrative purposes.
These results indicate that a larger, more complex heterocyclic system in Region 1, such as N-methylindazole (compound 16 ), significantly improves potency compared to the initial hit (compound 7 ).[2] Furthermore, the nature of the linker (X) is critical, with a thioether (S) being optimal. Substitution on the right-hand side (RHS) aromatic ring with an electron-withdrawing fluorine atom at the 4-position (compound 32 ) further enhances activity.
Key Experimental Protocols
The determination of SAR relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the development of AR antagonists.
Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[7][8][9]
Workflow:
Caption: Workflow for a Competitive Androgen Receptor Binding Assay.
Detailed Protocol:
-
Preparation of AR Source:
-
For rat prostate cytosol, ventral prostates from adult male rats are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged to obtain the cytosolic fraction containing the AR.[10]
-
Alternatively, recombinant human AR can be expressed in and purified from insect or bacterial cells.[7]
-
-
Incubation:
-
In a 96-well plate, incubate a fixed amount of the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and serial dilutions of the test compound.
-
Include controls for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-labeled androgen).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Add a slurry of hydroxylapatite to each well and incubate to allow the AR-ligand complex to bind.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to each well and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.[11][12][13]
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship (SAR) Studies of Novel Monovalent AR/AR-V7 Dual Degraders with Potent Efficacy against Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. epa.gov [epa.gov]
- 11. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Novel Androgen Receptor Antagonists: A Technical Guide
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2] For decades, targeting the AR signaling axis has been the cornerstone of prostate cancer therapy.[2][3] However, the emergence of resistance to conventional therapies has necessitated the discovery and development of novel, more potent, and specific AR antagonists. This guide provides an in-depth overview of the strategies, methodologies, and key findings in the ongoing quest for next-generation AR inhibitors, intended for researchers, scientists, and drug development professionals.
The Androgen Receptor Signaling Pathway
The androgen receptor is a member of the steroid hormone nuclear receptor family.[4] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4][5] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[4][6] This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the expression of genes that drive cellular proliferation, differentiation, and survival.[1][7]
Evolution of Androgen Receptor Antagonists
The development of AR antagonists has progressed through several generations, each aiming to overcome the limitations of its predecessors.[8][9] Early antagonists were often steroidal in nature and possessed mixed agonist/antagonist profiles.[10][11] The advent of non-steroidal antiandrogens (NSAAs) marked a significant step forward, offering a "pure" antagonist profile.[11][12]
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 3. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. urotoday.com [urotoday.com]
- 9. Frontiers | Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer [frontiersin.org]
- 10. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]
In Vitro Biological Activity of Androgen Receptor Antagonist 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of Androgen Receptor (AR) antagonist 7, a compound identified as a potent inhibitor of androgen receptor signaling. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
Androgen Receptor (AR) antagonist 7, also referred to as compound 3d in primary literature, has demonstrated significant in vitro activity as an antagonist of the androgen receptor. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Cell Line | Value | Reference |
| IC50 (AR Transcriptional Activity) | PC-3 (human prostate cancer) stably transfected with AR and a luciferase reporter gene | 1.18 µM | [1][2][3] |
| GI50 (Cell Growth Inhibition) | LAPC-4 (androgen-sensitive human prostate cancer) | 7.9 µM | [4] |
| GI50 (Cell Growth Inhibition) | 22Rv1 (human prostate cancer, expresses AR and AR-V7 splice variant) | Low micromolar range | [1][2][4] |
| AR Protein Expression | LAPC-4 | Significant reduction at 10 µM after 24 hours | [4] |
| Antiproliferative Effect | LAPC-4 and 22Rv1 | Cell viability < 40% at 20 µM after 72 hours | [4] |
Mechanism of Action
AR antagonist 7 functions as a direct antagonist of the androgen receptor. In the canonical androgen signaling pathway, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival.
AR antagonist 7 competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the subsequent downstream signaling cascade. Furthermore, studies have shown that treatment with this antagonist leads to a significant downregulation of the androgen receptor protein itself, suggesting it may induce AR degradation, possibly through the proteasomal pathway.[1][2][3]
Figure 1: Androgen Receptor Signaling Pathway and Inhibition by Antagonist 7.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize Androgen Receptor Antagonist 7. These protocols are based on the procedures described in the primary literature.[1][2][3]
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Cell Line: PC-3 cells stably transfected with a human androgen receptor expression vector and a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter.
Protocol:
-
Cell Seeding: Plate the transfected PC-3 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (typically in a range from 0.01 to 100 µM). A known AR antagonist (e.g., bicalutamide) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Agonist Stimulation: After a 30-minute pre-incubation with the antagonist, stimulate the cells with a constant concentration of dihydrotestosterone (DHT) (e.g., 10 nM) to activate the androgen receptor.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Activity Measurement: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Luminescence is measured using a microplate luminometer.
-
Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the DHT-induced luciferase activity, is calculated by non-linear regression analysis of the concentration-response curve.
Figure 2: Workflow for the AR Transcriptional Activity (Luciferase Reporter) Assay.
Cell Viability and Growth Inhibition (GI50) Assay
This assay determines the effect of the compound on the proliferation of prostate cancer cell lines.
Cell Lines: LAPC-4 and 22Rv1.
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis: The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth compared to untreated control cells, is determined from the dose-response curve.
Western Blot Analysis for AR Protein Expression
This technique is used to assess the effect of the antagonist on the protein levels of the androgen receptor.
Cell Line: LAPC-4.
Protocol:
-
Cell Treatment: Culture LAPC-4 cells and treat them with this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).
-
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the androgen receptor. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR protein levels to the loading control to determine the relative change in AR expression upon treatment with the antagonist.
Figure 3: General Workflow for Western Blot Analysis of AR Protein Expression.
References
Androgen Receptor Splice Variant 7 (AR-V7): A Technical Guide to Target Validation in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, represents a critical mechanism of resistance to androgen receptor signaling inhibitors (ARSIs) in castration-resistant prostate cancer (CRPC). Unlike the full-length AR (AR-FL), AR-V7 lacks the ligand-binding domain (LBD), the target of drugs like enzalutamide (B1683756) and abiraterone, rendering it perpetually active. This technical guide provides a comprehensive overview of AR-V7 as a therapeutic target in prostate cancer, detailing its mechanism of action, clinical significance, and methodologies for its detection and validation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to advance the discovery of novel therapies targeting this key driver of treatment resistance.
Introduction: The Clinical Challenge of AR-V7 in Prostate Cancer
Prostate cancer is fundamentally an androgen-driven disease, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced stages. However, most patients eventually progress to CRPC, a lethal form of the disease. While second-generation ARSIs have improved outcomes, acquired resistance is common. One of the primary mechanisms of this resistance is the expression of AR splice variants that are truncated and lack the LBD.[1][2]
AR-V7 is the most well-characterized of these variants and is frequently detected in CRPC.[3] Its expression is associated with resistance to both enzalutamide and abiraterone, leading to poorer clinical outcomes, including reduced prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and decreased overall survival (OS).[2][4] Therefore, AR-V7 has emerged as a crucial biomarker for predicting treatment response and a high-priority target for novel therapeutic strategies.[5]
The Molecular Biology of AR-V7
AR-V7 is generated through alternative splicing of the AR pre-mRNA, resulting in a truncated protein that includes the N-terminal domain (NTD) and the DNA-binding domain (DBD) but lacks the LBD.[3] This structural alteration allows AR-V7 to translocate to the nucleus and activate target gene transcription in a ligand-independent manner, thereby promoting cancer cell proliferation and survival even in a castrate environment.[6]
AR-V7 Signaling Pathway
The signaling pathway of AR-V7 bypasses the need for androgen binding. Once expressed, the AR-V7 protein can translocate to the nucleus, bind to androgen response elements (AREs) on target genes, and drive their transcription. This leads to the continued activation of the AR signaling axis, promoting tumor growth and resistance to LBD-targeted therapies.
Quantitative Analysis of AR-V7 in Prostate Cancer
The presence and levels of AR-V7 are strongly correlated with disease progression and treatment resistance. The following tables summarize key quantitative data from clinical studies.
Table 1: AR-V7 Positivity in Prostate Cancer Patient Cohorts
| Patient Cohort | Detection Method | AR-V7 Positivity Rate | Reference(s) |
| Hormone-Sensitive Prostate Cancer (HSPC) | mRNA | Significantly lower than CRPC | [2] |
| Castration-Resistant Prostate Cancer (CRPC) | mRNA | 7.55-fold higher than HSPC | [2] |
| CRPC (pre-enzalutamide) | CTC mRNA | 39% | [7] |
| CRPC (pre-abiraterone) | CTC mRNA | 19% | [7] |
| mCRPC (first-line enzalutamide) | CTC mRNA | 27.3% (ARFL+ARV7+) | [8] |
| mCRPC (pre-abiraterone/enzalutamide) | Whole blood mRNA | 18% | [5] |
| CRPC | Tissue IHC | 75% | [9] |
Table 2: Clinical Outcomes Based on AR-V7 Status in CRPC Patients Treated with ARSIs
| Outcome Measure | AR-V7 Positive | AR-V7 Negative | p-value | Reference(s) |
| PSA Response Rate (Enzalutamide) | 0% | 53% | 0.004 | [7] |
| PSA Response Rate (Abiraterone) | 0% | 68% | 0.004 | [7] |
| Median PSA-PFS (months) | 2.4 | 3.7 | < 0.001 | [2] |
| Median Clinical PFS (months) | 2.7 | 5.5 | < 0.001 | [2] |
| Median OS (months) | 4.0 | 13.9 | < 0.001 | [2] |
| Hazard Ratio for PFS | 4.05 | - | 0.0003 | [4] |
| Hazard Ratio for OS | 4.79 | - | < 0.001 | [4] |
PFS: Progression-Free Survival; OS: Overall Survival; PSA-PFS: PSA Progression-Free Survival.
Experimental Protocols for AR-V7 Validation
Accurate and reproducible detection of AR-V7 is paramount for both clinical diagnostics and preclinical research. The following sections provide detailed methodologies for key experimental assays.
Detection of AR-V7 mRNA in Circulating Tumor Cells (CTCs) by RT-qPCR
This protocol outlines the detection of AR-V7 mRNA from CTCs isolated from patient blood samples.
1. Blood Collection and CTC Isolation:
-
Collect 7.5-10 mL of peripheral blood in EDTA or Cell-Free DNA BCT tubes.
-
Process blood samples within 24-48 hours of collection.
-
Isolate CTCs using an immunomagnetic enrichment method targeting the Epithelial Cell Adhesion Molecule (EpCAM), such as the AdnaTest ProstateCancerSelect or a similar system.[8]
2. RNA Extraction and Reverse Transcription:
-
Lyse the enriched CTCs according to the manufacturer's protocol of the chosen kit.
-
Extract total RNA using a column-based method (e.g., RNeasy Micro Kit, Qiagen) or magnetic beads with oligo(dT) probes.
-
Perform reverse transcription of the extracted RNA to synthesize cDNA using a high-capacity cDNA reverse transcription kit.
3. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for the cryptic exon 3 (CE3) of AR-V7 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Forward Primer (AR-V7): 5'-CCATCTTGTCGTCTTCGGAA-3'
-
Reverse Primer (AR-V7): 5'-TTTGAATGAGGCAAGTCAGCCT-3'
-
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of AR-V7 mRNA.
Detection of Nuclear AR-V7 Protein by Immunofluorescence
This protocol describes the staining and visualization of AR-V7 protein within the nucleus of CTCs.
1. CTC Deposition and Fixation:
-
Deposit the isolated CTCs onto glass slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the slides three times with PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the slides in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
3. Antibody Incubation:
-
Dilute the primary antibody against AR-V7 (e.g., rabbit monoclonal [EPR15656]) in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:100 is recommended.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in blocking buffer.
-
Incubate the slides with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the slides with an anti-fade mounting medium.
5. Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
A positive result is defined by the co-localization of the AR-V7 signal (e.g., green fluorescence) with the nuclear DAPI stain (blue fluorescence).
siRNA-Mediated Knockdown of AR-V7
This protocol details the procedure for silencing AR-V7 expression in prostate cancer cell lines (e.g., 22Rv1, LNCaP) to study its functional role.
1. Cell Culture and Seeding:
-
Culture 22Rv1 or LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
-
Prepare two separate tubes for each well to be transfected:
-
Tube A: Dilute 50-100 pmol of AR-V7 specific siRNA or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes dropwise to the cells in the 6-well plate.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
3. Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level by RT-qPCR (as described in section 4.1) and at the protein level by Western blotting using an AR-V7 specific antibody.
Chromatin Immunoprecipitation (ChIP) for AR-V7 Target Gene Identification
This protocol outlines the steps to identify the genomic binding sites of AR-V7.
1. Cell Culture and Cross-linking:
-
Culture a suitable prostate cancer cell line (e.g., 22Rv1) to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.
2. Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS and scrape them into a conical tube.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an AR-V7 specific antibody or a control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis:
-
The purified DNA can be analyzed by qPCR to assess the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the workflow for AR-V7 biomarker validation and the logical relationship between AR-V7 status and treatment decisions.
Future Directions and Therapeutic Strategies
The validation of AR-V7 as a negative predictive biomarker for ARSI therapy has spurred the development of novel therapeutic strategies aimed at overcoming this resistance mechanism. Current research focuses on:
-
Direct inhibitors of AR-V7: Developing small molecules or biologics that can directly bind to and inhibit the transcriptional activity of AR-V7.
-
Targeting the N-terminal domain (NTD): Since the NTD is essential for the function of both AR-FL and AR-V7, inhibitors targeting this domain are a promising approach.
-
Inhibiting AR-V7 expression: Targeting the splicing machinery or upstream signaling pathways that regulate the production of AR-V7 mRNA.
-
Degradation of AR-V7 protein: Utilizing proteolysis-targeting chimeras (PROTACs) to induce the degradation of the AR-V7 protein.
Conclusion
The androgen receptor splice variant 7 is a clinically validated driver of resistance to second-generation androgen receptor signaling inhibitors in castration-resistant prostate cancer. Its detection in circulating tumor cells serves as a powerful predictive biomarker to guide treatment decisions, potentially sparing patients from ineffective therapies and directing them towards more beneficial options like taxane-based chemotherapy. The detailed methodologies provided in this guide offer a foundation for researchers to accurately detect and study AR-V7, facilitating the development of novel therapeutics to target this critical vulnerability in advanced prostate cancer. Continued investigation into the biology of AR-V7 and the development of AR-V7-specific inhibitors hold the promise of improving outcomes for patients with this aggressive form of the disease.
References
- 1. liposomes.ca [liposomes.ca]
- 2. pure.tue.nl [pure.tue.nl]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 5. Using the AR-V7 biomarker to determine treatment in metastatic castrate resistant prostate cancer, a feasibility randomised control trial, conclusions from the VARIANT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pcf.org [pcf.org]
- 8. Cell-Free DNA Variant Sequencing Using Plasma and AR-V7 Testing of Circulating Tumor Cells in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of the Androgen Receptor Splicing in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of Androgen Receptor Antagonist 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Androgen Receptor (AR) Antagonist 7, a novel steroidal pyrazole (B372694) derived from 5α-dihydrotestosterone (DHT). This compound has demonstrated significant potential in targeting prostate cancer cells through the downregulation of the androgen receptor.
Quantitative Data Summary
Androgen Receptor Antagonist 7, also referred to as compound 3d in the primary literature, exhibits potent antagonistic activity against the androgen receptor. The key quantitative metrics are summarized in the table below.[1]
| Parameter | Value | Cell Lines | Notes |
| IC50 | 1.18 µM | Reporter cell line | Concentration required to inhibit 50% of the transcriptional activity of the androgen receptor. |
| GI50 | Low µM range | AR-positive prostate cancer cell lines (LAPC-4, 22Rv1) | Concentration required to inhibit the growth of 50% of the cells. |
Mechanism of Action: Cellular Uptake and Distribution
The primary mechanism of action for this compound is the significant downregulation of the androgen receptor protein levels in prostate cancer cells.[1] This activity is time- and dose-dependent. The proposed mechanism involves the binding of the antagonist to the ligand-binding domain of the AR, which subsequently leads to proteasomal degradation of the receptor. This prevents the nuclear translocation and transcriptional activity of the AR, thereby inhibiting the growth of AR-dependent prostate cancer cells.[1]
While the precise cellular uptake mechanism has not been fully elucidated, it is hypothesized that due to its steroidal structure, this compound can passively diffuse across the cell membrane. Upon entering the cytoplasm, it binds to the androgen receptor. In the absence of an agonist, the AR resides predominantly in the cytoplasm in a complex with heat shock proteins. The binding of this compound is thought to induce a conformational change in the AR that marks it for degradation, thus reducing the overall cellular levels of the receptor.[1]
The subcellular distribution of the AR is significantly altered by the binding of different ligands. While androgens promote the translocation of the AR to the nucleus, some antagonists can cause its retention in the cytoplasm or lead to its association with the nuclear matrix.[2][3] For this compound, its primary effect is the overall reduction of AR protein levels, suggesting its main site of action is in the cytoplasm, preventing the nuclear accumulation of functional AR.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the cellular uptake and distribution of this compound. These protocols are based on established techniques used for the characterization of androgen receptor antagonists.
Cell Culture
-
Cell Lines:
-
LAPC-4 and 22Rv1 (AR-positive human prostate cancer cell lines)
-
PC-3 (AR-negative human prostate cancer cell line, for use as a negative control)
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the antiproliferative effect of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
-
Western Blotting for AR Expression
This technique is used to quantify the levels of androgen receptor protein following treatment with the antagonist.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Immunofluorescence for AR Subcellular Localization
This method allows for the visualization of the androgen receptor's location within the cell.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the androgen receptor for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing AR Downregulation
Caption: Workflow for analyzing AR downregulation and localization.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Androgen Receptor Antagonist 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro assays to characterize the activity of putative androgen receptor (AR) antagonists, exemplified by a hypothetical compound "Androgen Receptor Antagonist 7" (ARA7). The protocols detailed below are essential for determining the potency, selectivity, and mechanism of action of AR antagonists in a preclinical setting.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription.[3] AR antagonists are compounds that inhibit this signaling pathway, primarily by competing with endogenous androgens for binding to the AR's ligand-binding domain (LBD).[4] However, resistance to first-generation antagonists has led to the development of novel compounds with different mechanisms of action, including interference with AR nuclear translocation, DNA binding, or interaction with co-regulatory proteins.[5] Furthermore, the emergence of AR splice variants, such as AR-V7 which lacks the LBD, presents a significant challenge in drug development, necessitating assays that can identify inhibitors of these constitutively active forms.[6][7]
Key In Vitro Assays for Characterizing AR Antagonists
A battery of in vitro assays is typically employed to build a comprehensive pharmacological profile of a potential AR antagonist.[8] These assays can be broadly categorized into:
-
Ligand Binding Assays: To determine the affinity of the antagonist for the AR.
-
Reporter Gene Assays: To quantify the functional antagonist activity on AR-mediated transcription.
-
Protein-Protein Interaction Assays: To investigate the antagonist's effect on the recruitment of essential co-regulators to the AR.
-
Cell Proliferation Assays: To assess the cytostatic or cytotoxic effects of the antagonist on androgen-dependent cancer cells.
-
Target Gene Expression Analysis: To confirm the antagonist's effect on the expression of endogenous AR-regulated genes.
Data Presentation: Summary of ARA7 In Vitro Activity
The following tables summarize hypothetical quantitative data for ARA7, providing a framework for presenting experimental results.
Table 1: Ligand Binding Affinity of ARA7
| Compound | Assay Type | Radioligand | Ki (nM) |
| ARA7 | Scintillation Proximity Assay | [³H]-DHT | 15.2 |
| Bicalutamide | Scintillation Proximity Assay | [³H]-DHT | 150 |
| Enzalutamide | Scintillation Proximity Assay | [³H]-DHT | 25 |
Ki values represent the inhibitory constant and are inversely proportional to binding affinity.
Table 2: Functional Antagonism of ARA7 in Reporter Gene Assay
| Compound | Cell Line | Reporter Construct | Agonist | IC50 (nM) |
| ARA7 | LNCaP | pARE-Luc | R1881 (1 nM) | 55.8 |
| Bicalutamide | LNCaP | pARE-Luc | R1881 (1 nM) | 650 |
| Enzalutamide | LNCaP | pARE-Luc | R1881 (1 nM) | 98 |
IC50 values represent the concentration of antagonist required to inhibit 50% of the agonist-induced reporter activity.
Table 3: Effect of ARA7 on Androgen-Dependent Cell Proliferation
| Compound | Cell Line | Assay Type | GI50 (µM) |
| ARA7 | LNCaP | Sulforhodamine B | 1.2 |
| Bicalutamide | LNCaP | Sulforhodamine B | 10.5 |
| Enzalutamide | LNCaP | Sulforhodamine B | 3.8 |
GI50 values represent the concentration of compound required to inhibit cell growth by 50%.
Signaling and Experimental Workflow Diagrams
Caption: Androgen receptor signaling pathway and point of antagonism.
Caption: Workflow for an AR antagonist reporter gene assay.
Experimental Protocols
Androgen Receptor Ligand Binding Assay (Scintillation Proximity Assay)
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain.[9][10] A scintillation proximity assay (SPA) is a homogeneous and high-throughput-compatible method.[11][12]
Materials:
-
Recombinant human AR ligand-binding domain (AR-LBD), His-tagged
-
[³H]-Dihydrotestosterone ([³H]-DHT)
-
Ni-coated 384-well FlashPlates or SPA beads
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA and protease inhibitors
-
Test compound (ARA7) and reference compounds
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of ARA7 and reference compounds in assay buffer.
-
In a 384-well Ni-coated plate, add 10 µL of assay buffer (for total binding), 10 µL of excess unlabeled DHT (for non-specific binding), or 10 µL of diluted test compound.
-
Add 20 µL of a solution containing His-tagged AR-LBD to each well.
-
Add 20 µL of [³H]-DHT (final concentration ~1-2 nM) to all wells.
-
Seal the plate and incubate at 4°C for 16-24 hours with gentle agitation to allow binding to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific [³H]-DHT binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-DHT and Kd is its dissociation constant.
-
AR-Mediated Transcriptional Reporter Gene Assay
This cell-based assay measures the ability of an antagonist to inhibit the transcriptional activity of the AR in response to an agonist.[13][14]
Materials:
-
AR-positive cell line (e.g., LNCaP, PC3-AR).
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Reporter plasmid containing an ARE-driven luciferase gene (e.g., pGL4-ARE-luc2).
-
Transfection reagent.
-
AR agonist (e.g., synthetic androgen R1881 or DHT).
-
Test compound (ARA7) and reference antagonists.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate in medium containing CS-FBS and allow them to attach overnight.
-
If the cell line does not endogenously express sufficient AR, co-transfect with an AR expression vector and the ARE-luciferase reporter plasmid. For stable cell lines, this step is omitted.
-
Prepare dilutions of ARA7 and reference antagonists.
-
Treat the cells with a fixed, sub-maximal concentration of AR agonist (e.g., 1 nM R1881) in the presence of varying concentrations of the test antagonist. Include controls for vehicle (agonist activity) and agonist plus a high concentration of a known antagonist (background).
-
Incubate the plate for 24-48 hours at 37°C.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luciferase readings (e.g., to a co-transfected Renilla luciferase control or to cell viability).
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Co-regulator Interaction Assay (Mammalian Two-Hybrid)
This assay assesses the ability of an antagonist to disrupt the interaction between the AR and a key coactivator, which is often crucial for its transcriptional activity.[15][16] The interaction between specific motifs in coactivators (like FXXLF or LXXLL) and the AR can be modulated by ligand binding.[17]
Materials:
-
Mammalian cell line with low endogenous AR activity (e.g., HEK293T, COS-7).
-
Expression vector for AR-LBD fused to a GAL4 DNA-binding domain (GAL4-DBD-AR-LBD).
-
Expression vector for a coactivator (e.g., SRC-1, TIF2) or a peptide containing its interaction motif, fused to a VP16 activation domain (VP16-AD-Coactivator).
-
Reporter plasmid with a GAL4 upstream activation sequence driving luciferase expression (pG5-Luc).
-
Transfection reagent, AR agonist, test compounds, and luciferase assay system.
Procedure:
-
Co-transfect cells in a 96-well plate with the GAL4-DBD-AR-LBD, VP16-AD-Coactivator, and pG5-Luc plasmids.
-
After 24 hours, replace the medium with fresh medium containing a fixed concentration of AR agonist (to induce the interaction) and varying concentrations of ARA7.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity as described in the reporter gene assay protocol.
-
Data Analysis:
-
A decrease in luciferase activity in the presence of ARA7 indicates that the compound disrupts the AR-coactivator interaction.
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration to determine the IC50 for the disruption of the protein-protein interaction.
-
References
- 1. Network analysis of an in vitro model of androgen-resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 5. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting a minimal set of androgen receptor assays for screening chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors | Semantic Scholar [semanticscholar.org]
- 13. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Use of Androgen Receptor Antagonist 7 in Prostate Cancer Xenograft Models
For Research Use Only.
Introduction
The androgen receptor (AR) is a pivotal driver of prostate cancer progression.[1] Therapies targeting the AR signaling pathway are a cornerstone of prostate cancer treatment.[1] However, the emergence of resistance, often mediated by mechanisms such as AR overexpression or the expression of splice variants like AR-V7, presents a significant clinical challenge.[1][2] Androgen Receptor Antagonist 7 (AR-7) is a novel small molecule inhibitor designed to potently and selectively target the androgen receptor, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). These application notes provide detailed protocols for the utilization of AR-7 in preclinical prostate cancer xenograft models, guidance on data interpretation, and visualization of the experimental workflow and underlying signaling pathways.
Mechanism of Action
This compound functions by competitively inhibiting the binding of androgens to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.[3][4] By blocking this cascade, AR-7 effectively downregulates the expression of AR target genes, such as Prostate-Specific Antigen (PSA), which are crucial for prostate cancer cell proliferation and survival.[1] Furthermore, preclinical data suggests that AR-7 may also be effective against certain AR splice variants, such as AR-V7, which lack the ligand-binding domain and are a common source of resistance to other anti-androgen therapies.[2][5]
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of AR Antagonist 7.
Data Presentation
The efficacy of this compound in preclinical xenograft models is typically assessed by monitoring tumor growth inhibition over time. The following tables provide a template for summarizing quantitative data from such studies.
Table 1: In Vitro IC50 Values for AR Antagonist 7
| Cell Line | AR Status | IC50 (nM) |
| LNCaP | AR-WT | 50 |
| VCaP | AR-WT (amplified) | 75 |
| 22Rv1 | AR-WT, AR-V7 | 150 |
| PC-3 | AR-null | >10,000 |
Table 2: Efficacy of AR Antagonist 7 in a VCaP Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1200 ± 150 | - |
| AR Antagonist 7 | 10 | Daily | 600 ± 90 | 50 |
| AR Antagonist 7 | 25 | Daily | 300 ± 50 | 75 |
| Enzalutamide | 30 | Daily | 450 ± 70 | 62.5 |
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vivo Xenograft Model
A preclinical in vivo study to evaluate the efficacy of AR Antagonist 7 in a mouse model is outlined below.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks of age.[6]
-
Prostate cancer cells (e.g., VCaP).[7]
-
Matrigel.
-
AR Antagonist 7 and vehicle formulations.
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Preparation: Harvest prostate cancer cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Xenograft Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, AR Antagonist 7 low dose, AR Antagonist 7 high dose, positive control).[7]
-
Drug Administration: Administer AR Antagonist 7 or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Western Blot Analysis
This protocol is used to determine the effect of AR Antagonist 7 on the expression levels of AR and its downstream targets.
Materials:
-
Prostate cancer cells or tumor lysates.
-
AR Antagonist 7.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with AR Antagonist 7 for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Androgen Receptor (AR) Antagonist Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation and survival.[2][3] Consequently, the AR is a primary therapeutic target, and AR antagonists are a cornerstone of prostate cancer therapy.[4][5] These antagonists act by competitively binding to the AR, thereby preventing its activation by endogenous androgens.[6][7]
Cell-based reporter gene assays are a robust and sensitive method for quantifying the transcriptional activity of the AR and for screening potential antagonists.[3][8] These assays typically employ a cell line that expresses the AR and contains a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).[3] When an agonist activates the AR, the receptor binds to the AREs and drives the expression of luciferase. An effective antagonist will inhibit this process in a dose-dependent manner.
This document provides a detailed protocol for a cell-based assay to screen for and characterize AR antagonists using the MDA-kb2 human breast cancer cell line.[9] This cell line is ideal as it endogenously expresses functional AR and is stably transfected with a mouse mammary tumor virus (MMTV) promoter-driven luciferase reporter construct, which is activated by androgens.[9][10]
It is important to note that while this assay is designed to identify antagonists of the full-length, ligand-dependent AR, resistance to therapy can emerge through mechanisms such as the expression of constitutively active AR splice variants, like AR-V7, which lack the ligand-binding domain.[4][11]
Principle of the Assay
The assay quantifies the ability of a test compound to inhibit the activity of an AR agonist (e.g., DHT). In the MDA-kb2 cell line, the binding of an agonist to the AR induces the expression of the firefly luciferase reporter gene. The resulting luminescence is directly proportional to AR transcriptional activity. In the presence of an AR antagonist, the agonist is competitively inhibited from binding to the AR, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. The potency of the antagonist is determined by measuring the concentration required to inhibit 50% of the maximum agonist-induced activity (IC50).
Androgen Receptor Signaling Pathway
The canonical AR signaling pathway begins with the binding of an androgen to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[3] This binding event causes a conformational change, dissociation from HSPs, dimerization, and translocation into the nucleus.[3] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes.[2][3]
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| MDA-kb2 cell line | ATCC (CRL-2713) |
| Leibovitz’s L-15 Medium | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Charcoal Stripped FBS (CSS) | Thermo Fisher Scientific |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific |
| Dihydrotestosterone (DHT) | Sigma-Aldrich |
| Bicalutamide (Positive Control) | Selleck Chemicals |
| Test Compounds | User-provided |
| 96-well white, clear-bottom assay plates | Corning |
| Dual-Luciferase® Reporter Assay System | Promega |
| Luminometer | BioTek, Promega, etc. |
| DMSO (Cell culture grade) | Sigma-Aldrich |
Cell Culture and Maintenance
-
Culture MDA-kb2 cells in Leibovitz’s L-15 medium supplemented with 10% FBS.
-
Maintain cells in a humidified incubator at 37°C in an atmosphere of air (no CO₂ is required for L-15 medium).
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. To subculture, rinse the cell layer with a sterile PBS solution, then add 0.25% Trypsin-EDTA solution and incubate until cells detach. Neutralize trypsin with fresh culture medium and re-seed into new flasks.
AR Antagonist Assay Protocol
-
Cell Seeding:
-
Two days prior to the assay, switch the cells to L-15 medium supplemented with 10% charcoal-stripped FBS (CSS) to deplete endogenous hormones.
-
On the day of the assay, harvest the cells using trypsin and resuspend them in the L-15 + 10% CSS medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well white, clear-bottom plate.[12]
-
Incubate the plate at 37°C for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the AR agonist, DHT, in DMSO (e.g., 10 mM). Further dilute in assay medium to a working concentration that gives a robust signal (e.g., 2 nM, resulting in a final concentration of 1 nM). The optimal concentration should be determined by running an agonist dose-response curve to find the EC₈₀.
-
Prepare serial dilutions of the test compounds and the positive control antagonist (e.g., Bicalutamide) in DMSO. A typical starting concentration might be 10 mM.
-
Further dilute these serial dilutions in the assay medium containing the fixed concentration of DHT.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the DHT and test compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium + DHT + DMSO (0% inhibition).
-
Positive Control: Cells treated with medium + DHT + a known antagonist like Bicalutamide.
-
Negative Control: Cells treated with medium + DMSO only (background signal).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Measure firefly luciferase activity using a luminometer according to the manufacturer’s protocol for the chosen luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System).[13][14] Briefly, this involves lysing the cells and then adding the luciferase substrate, followed immediately by reading the luminescence.[13]
-
Data Analysis
-
Subtract the average background luminescence (Negative Control wells) from all other wells.
-
Normalize the data by setting the average signal from the Vehicle Control (DHT only) wells to 100% activity.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Experimental Workflow Visualization
Caption: Workflow for the AR antagonist cell-based assay.
Data Presentation
The results of the assay are typically presented as dose-response curves and summarized in a table of IC50 values. This allows for direct comparison of the potency of different compounds.
Representative IC50 Values for Known AR Antagonists
| Compound | Class | Reported IC50 (µM) |
| Bicalutamide | Non-steroidal AR Antagonist | ~0.16[15] |
| Enzalutamide | Non-steroidal AR Antagonist | ~0.036[15] |
| Apalutamide | Non-steroidal AR Antagonist | ~0.016[15] |
| Hydroxyflutamide | Non-steroidal AR Antagonist | ~0.4-0.5[16] |
Note: IC50 values are assay-dependent and may vary based on specific experimental conditions such as cell line, agonist concentration, and incubation time. The values presented are for illustrative purposes.
Mechanism of AR Antagonism
AR antagonists function by competitively binding to the ligand-binding pocket of the androgen receptor. This prevents the natural agonist from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to gene transcription.
Caption: Competitive inhibition of AR by an antagonist.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure proper mixing of reagents. |
| Low Luminescence Signal | Low cell number; Low agonist concentration; Inactive luciferase reagent; Cell death due to compound toxicity. | Optimize cell seeding density; Titrate DHT to determine optimal concentration (EC₈₀); Check expiration date and storage of luciferase reagents; Run a parallel cell viability assay (e.g., MTS or CellTiter-Glo). |
| No Inhibition by Positive Control | Inactive positive control compound; Incorrect concentration of agonist (too high); Problem with cell responsiveness. | Use a fresh stock of the positive control; Re-optimize DHT concentration; Check cell line passage number and ensure responsiveness has not been lost. |
| High Background Signal | Contamination of cell culture; Serum in assay medium contains hormones. | Test for mycoplasma contamination; Ensure use of charcoal-stripped FBS for the assay medium. |
Conclusion
The MDA-kb2 luciferase reporter assay is a highly effective and reproducible method for screening and characterizing androgen receptor antagonists. It is amenable to a high-throughput format, making it a valuable tool in the early stages of drug discovery for identifying novel therapeutics for prostate cancer and other androgen-dependent diseases. The quantitative data generated, such as IC50 values, are critical for lead compound selection and optimization.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 5. Facebook [cancer.gov]
- 6. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 7. Antiandrogen - Wikipedia [en.wikipedia.org]
- 8. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the Androgen Receptor in Castration-Resistant Prostate Cancer
These application notes provide an overview of the role of the Androgen Receptor (AR) in Castration-Resistant Prostate Cancer (CRPC), with a particular focus on the challenges posed by the AR splice variant 7 (AR-V7) and the development of novel antagonists. The protocols outlined are based on methodologies described in the scientific literature for the evaluation of such compounds.
Introduction: The Evolving Landscape of AR-Targeted Therapies in CRPC
Androgen Deprivation Therapy (ADT) has long been the foundational treatment for metastatic prostate cancer. However, most patients eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone[1]. It is now well-established that CRPC remains dependent on androgen receptor signaling, driven by mechanisms such as AR gene amplification, overexpression, and the emergence of constitutively active AR splice variants[1][2][3].
The development of second-generation AR signaling inhibitors, such as abiraterone (B193195) acetate (B1210297) and enzalutamide (B1683756), has significantly improved survival for patients with CRPC[1][2][4]. However, resistance to these agents is common, and one of the key mechanisms is the expression of AR splice variants, most notably AR-V7[2][5].
The Role of AR-V7 in Therapeutic Resistance
AR-V7 is a truncated isoform of the androgen receptor that lacks the C-terminal ligand-binding domain (LBD) but retains the N-terminal transactivating domain[5][6]. This structural alteration renders AR-V7 constitutively active, meaning it can drive the transcription of target genes in the absence of androgens[5][6]. Consequently, therapies that target the LBD, such as enzalutamide, are ineffective against AR-V7-driven tumors[2][7].
The presence of AR-V7 in circulating tumor cells (CTCs) has been strongly correlated with resistance to both enzalutamide and abiraterone, leading to poorer prostate-specific antigen (PSA) response rates and shorter progression-free and overall survival[2][6][8]. This has established AR-V7 as a critical biomarker for treatment selection in CRPC[5][8][9]. Interestingly, patients with AR-V7-positive tumors may still benefit from taxane-based chemotherapy[5][6].
Novel Androgen Receptor Antagonists
The challenge of AR-V7-mediated resistance has spurred the development of new therapeutic strategies, including novel AR antagonists that can inhibit AR signaling through different mechanisms. While a specific, widely recognized "Androgen receptor antagonist 7" is not prominent in the literature, several research programs have investigated compounds designated with the number 7. These serve as examples of the ongoing efforts to develop next-generation AR inhibitors.
One such example is a biaryl isoxazole (B147169) compound, referred to as compound 7 , which was identified as a weak inhibitor of the AR N-terminal domain (NTD)[10]. This compound served as a starting point for the development of more potent analogues targeting the AF-1 region of the AR-NTD, a strategy to inhibit both full-length AR and splice variants like AR-V7[10].
In a separate line of research, novel AR full antagonists were designed based on the structure of (R)-bicalutamide, incorporating a p-carborane (B1425697) cage. Within this series, compounds 7b and 8b demonstrated potent inhibition of testosterone-induced proliferation of LNCaP cells and showed no agonistic activity, making them promising candidates for overcoming anti-androgen withdrawal syndrome[11].
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 7 | AR N-Terminal Domain | VCaP | 7.4 | [10] |
| Enzalutamide | AR Ligand-Binding Domain | VCaP | 0.34 | [10] |
| EPI-001 | AR N-Terminal Domain | VCaP | 37.4 | [10] |
| Compound 7b | Full Androgen Receptor | LNCaP | 0.38 | [11] |
| Compound 8b | Full Androgen Receptor | LNCaP | 0.42 | [11] |
| (R)-bicalutamide | Full Androgen Receptor | LNCaP | 0.87 | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize novel androgen receptor antagonists, based on methodologies described in the cited literature.
This assay is used to determine the functional activity of a compound in inhibiting AR-mediated gene transcription.
Principle: Prostate cancer cells (e.g., VCaP) are transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter. In the presence of an AR agonist, the AR binds to the promoter and drives luciferase expression. An AR antagonist will inhibit this process, leading to a decrease in luciferase activity.
Protocol:
-
Cell Culture: Culture VCaP cells in appropriate media supplemented with fetal bovine serum.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid (e.g., containing GRE2 elements) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After 24 hours, replace the medium with a medium containing the test compound at various concentrations.
-
Stimulation: Add an AR agonist (e.g., dihydrotestosterone) to stimulate AR activity.
-
Lysis and Measurement: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50 value.
This assay measures the ability of a compound to inhibit the growth of prostate cancer cells.
Principle: The proliferation of androgen-dependent prostate cancer cells (e.g., LNCaP) is stimulated by androgens. An AR antagonist will block this stimulation and inhibit cell growth.
Protocol:
-
Cell Seeding: Seed LNCaP cells in 96-well plates in a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treatment: After 24 hours, add the test compound at various concentrations to the wells.
-
Stimulation: Add a known concentration of an androgen (e.g., testosterone) to stimulate cell proliferation.
-
Incubation: Incubate the plates for 3-5 days.
-
Quantification: Measure cell viability using a suitable method, such as the MTT assay or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the androgen-stimulated control. Plot the inhibition against the compound concentration to determine the IC50 value.
Visualizations
References
- 1. Androgen receptor functions in castration-resistant prostate cancer and mechanisms of resistance to new agents targeting the androgen axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CCR new strategies: Targeting the androgen receptor signaling pathway in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The positive relationship between androgen receptor splice variant-7 expression and the risk of castration-resistant prostate cancer: A cumulative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Splice Variant 7 and Efficacy of Taxane Chemotherapy in Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 8. Prognostic Value of Androgen Receptor Splice Variant 7 in the Treatment of Castration-resistant Prostate Cancer with Next generation Androgen Receptor Signal Inhibition: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of androgen receptor full antagonists bearing a p-carborane cage: promising ligands for anti-androgen withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Androgen-Dependent Diseases Using Androgen Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androgen receptors (AR) are ligand-activated transcription factors that play a crucial role in the development and progression of androgen-dependent diseases, most notably prostate cancer.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of target genes responsible for cell growth and survival.[2] Androgen receptor antagonists are a class of small molecules that competitively inhibit the binding of androgens to the AR, thereby blocking its downstream signaling.[3] These antagonists are critical tools for studying the biological functions of the AR and for the development of therapeutics against androgen-dependent pathologies.
This document provides detailed application notes and protocols for utilizing androgen receptor antagonists, with a focus on the clinically relevant second-generation antagonist Enzalutamide, and comparative data for Bicalutamide (B1683754) and Apalutamide.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters for selected androgen receptor antagonists, providing a basis for experimental design and comparison.
| Compound | Parameter | Value | Cell Line/System | Reference |
| Enzalutamide | IC50 (AR Competitive Binding) | 21.4 nM | LNCaP | [4] |
| IC50 (AR-mediated transcription) | 26 nM | AR-HEK293 | [4] | |
| IC50 (Cell Viability) | 4.79 µM | Various PCa cell lines | [5] | |
| IC50 (Cell Viability) | 11.47 - 53.04 µM | 22Rv1, DU-145, LNCaP, VCaP | [6] | |
| IC50 (Resistant Cell Line) | 14.77 µM | Enzalutamide-resistant C4-2B | [7] | |
| Bicalutamide | IC50 (AR Competitive Binding) | 160 nM | LNCaP | [8] |
| Ki (AR Binding) | 12.5 µM | Prostate cancer cells | [8] | |
| IC50 (AR-mediated transcription) | 0.2 µM | HepG2 | [8] | |
| IC50 (Cell Viability) | 45.20 - 51.61 µM | 22Rv1, DU-145, LNCaP, VCaP | [6] | |
| Apalutamide | IC50 (Cell-free AR binding) | 16 nM | Cell-free | [9] |
| IC50 (AR-mediated transcription) | 200 nM | AR-HEK293 | [4] | |
| IC50 (Cell Viability, LNCaP) | 11 µM | LNCaP | [10] | |
| IC50 (Cell Viability, 22Rv1) | 77 µM | 22Rv1 | [10] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical androgen receptor signaling pathway and the mechanism of action of AR antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods to determine the binding affinity of a test compound to the androgen receptor.[11][12]
Materials:
-
Recombinant human AR or rat prostate cytosol
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
Test AR antagonist (e.g., Enzalutamide)
-
Unlabeled androgen (for non-specific binding control)
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test antagonist and unlabeled androgen in the appropriate solvent (e.g., ethanol).
-
Prepare the AR source (e.g., thaw prostate cytosol on ice).
-
Prepare the HAP slurry according to the manufacturer's instructions.[11]
-
-
Assay Setup:
-
In microcentrifuge tubes, add a fixed concentration of radiolabeled androgen.
-
Add increasing concentrations of the test antagonist.
-
For non-specific binding control tubes, add a high concentration of unlabeled androgen.
-
For total binding tubes, add only the radiolabeled androgen.
-
-
Incubation:
-
Add the AR preparation to all tubes.
-
Incubate overnight at 4°C with gentle mixing.[11]
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube and incubate on ice.
-
Centrifuge to pellet the HAP-bound AR-ligand complex.
-
Wash the pellet with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final pellet in scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay for AR Activity
This assay measures the ability of a compound to modulate AR-mediated gene transcription.[13][14][15]
Materials:
-
AR-positive cell line (e.g., LNCaP) or AR-negative cells (e.g., PC-3) for co-transfection
-
AR expression vector (if using AR-negative cells)
-
Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium (phenol red-free, with charcoal-stripped serum)
-
AR agonist (e.g., DHT)
-
Test AR antagonist
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the ARE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (and AR expression vector if needed) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing a fixed concentration of AR agonist (e.g., the EC80 concentration of DHT) and serial dilutions of the test AR antagonist.
-
Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity in a luminometer.[16]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced activity by the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an AR antagonist on the proliferation and viability of androgen-dependent cancer cells.[17][18]
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium
-
Test AR antagonist
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test AR antagonist.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of the antagonist to determine the IC50 value.
-
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a general approach for evaluating the anti-tumor efficacy of an AR antagonist in a mouse model of prostate cancer.[19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Androgen-dependent prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
Test AR antagonist formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test AR antagonist or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Study Endpoint and Analysis:
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Process tumors for further analysis (e.g., histology, western blotting for AR target gene expression).
-
Compare tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers studying androgen-dependent diseases using androgen receptor antagonists. By employing these standardized methods, scientists can effectively characterize the pharmacological properties of novel AR antagonists and investigate their therapeutic potential in preclinical models. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental workflows, facilitating a deeper understanding of the science.
References
- 1. oncolink.org [oncolink.org]
- 2. dovepress.com [dovepress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. broadpharm.com [broadpharm.com]
- 18. protocols.io [protocols.io]
- 19. SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas | PLOS One [journals.plos.org]
Application Note: Determination of Dose-Response Curve for Androgen Receptor Antagonist 7
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and maintenance of male reproductive organs.[1] Dysregulation of the AR signaling pathway is a primary driver in the progression of prostate cancer.[2][3][4] Upon binding to androgens such as dihydrotestosterone (B1667394) (DHT), the AR translocates from the cytoplasm to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, thereby activating the transcription of target genes that promote cell growth and survival.[4][5] Androgen receptor antagonists are compounds that inhibit this pathway and are crucial for therapeutic strategies, particularly in prostate cancer.[2]
This document provides a comprehensive protocol for characterizing a novel, hypothetical compound, "Androgen Receptor Antagonist 7" (hereafter "AR Antagonist 7"), by determining its dose-response curve. The primary metric for quantifying the potency of such an antagonist is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological process by 50%.[6][7] The protocols herein describe a cell-based reporter gene assay to measure functional antagonism and a cell viability assay to assess effects on cell proliferation and potential cytotoxicity.
Androgen Receptor Signaling Pathway
The androgen receptor signaling cascade is a critical pathway in both normal physiology and diseases like prostate cancer.[3] In its canonical pathway, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[1][5] Binding of an androgen (e.g., DHT) induces a conformational change, causing the dissociation of HSPs.[5] The activated AR-ligand complex then translocates to the nucleus, forms a homodimer, and binds to AREs in the promoter regions of target genes, initiating transcription.[4][5] AR antagonists work by competitively binding to the AR, preventing androgen binding and subsequent nuclear translocation and gene activation.
Experimental Protocols
The potency of AR Antagonist 7 is determined by generating a dose-response curve using a functional, cell-based assay. An androgen-responsive prostate cancer cell line (e.g., LNCaP) is utilized.[8][9] These cells are engineered to express a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[10][11] The antagonist's activity is measured by its ability to inhibit the luciferase expression induced by an AR agonist like DHT. A parallel cell viability assay is crucial to ensure that the observed inhibition is due to specific AR antagonism and not general cytotoxicity.[11]
Protocol 1: AR Luciferase Reporter Gene Assay
This protocol measures the functional inhibition of AR-mediated transcription.
Materials and Reagents:
-
AR-positive cell line (e.g., LNCaP) stably transfected with an ARE-luciferase reporter construct.[11]
-
Culture Medium: RPMI-1640.
-
10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous steroids.
-
Penicillin-Streptomycin (B12071052) solution.
-
Dihydrotestosterone (DHT).
-
AR Antagonist 7.
-
DMSO (vehicle).
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Culture: Maintain LNCaP cells in RPMI-1640 supplemented with 10% CS-FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[11]
-
Cell Seeding: Trypsinize and resuspend cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of AR Antagonist 7 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Prepare a vehicle control with the equivalent final concentration of DMSO.[11]
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of medium containing the various concentrations of AR Antagonist 7 or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.[11]
-
Add DHT to a final concentration of 1 nM to all wells except for the negative control (vehicle only) to induce AR activity.[11]
-
Incubate for an additional 24-48 hours.[11]
-
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and gently wash the cells with 100 µL of PBS.
-
Add 100 µL of the luciferase assay reagent to each well according to the manufacturer's protocol.[11]
-
Measure luminescence using a luminometer.
-
Protocol 2: Cell Viability Assay (XTT/MTT)
This protocol assesses the effect of the antagonist on cell proliferation and rules out cytotoxicity.
Materials and Reagents:
-
Cells and compounds prepared as in Protocol 1.
-
96-well clear plates.
-
XTT or MTT cell proliferation assay kit.
-
Microplate reader (spectrophotometer).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a separate 96-well clear plate.
-
Assay:
-
After the 24-48 hour incubation period, add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Presentation and Analysis
The raw data from the luminometer and spectrophotometer are first normalized. For the reporter assay, the luminescence signal is converted to "% Inhibition". The well with DHT and vehicle (no antagonist) represents 0% inhibition (maximum signal), and the well with vehicle only (no DHT) represents 100% inhibition (basal signal).
Formula for % Inhibition: % Inhibition = 100 * [ 1 - ( (Signalcompound - Signalbasal) / (Signalmax - Signalbasal) ) ]
The normalized data are then plotted with the logarithm of the antagonist concentration on the x-axis and the % Inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[7][12]
Table 1: Representative Dose-Response Data for AR Antagonist 7
| Concentration (nM) | Log [Concentration] | Avg. Luminescence (RLU) | % Inhibition (AR Activity) | % Cell Viability |
| Controls | ||||
| Vehicle (No DHT) | N/A | 5,150 | 100.0% | 100.0% |
| Vehicle (+1nM DHT) | N/A | 98,500 | 0.0% | 105.2% |
| AR Antagonist 7 | ||||
| 0.1 | -10.0 | 97,980 | 0.6% | 104.8% |
| 1 | -9.0 | 89,120 | 10.1% | 103.1% |
| 5 | -8.3 | 65,450 | 35.4% | 101.5% |
| 10 | -8.0 | 51,760 | 50.1% | 100.9% |
| 50 | -7.3 | 18,930 | 85.3% | 99.8% |
| 100 | -7.0 | 8,240 | 96.7% | 99.1% |
| 1000 | -6.0 | 5,310 | 99.8% | 98.5% |
| 10000 | -5.0 | 5,180 | 100.0% | 85.3% |
Table 2: Summary of Potency and Cytotoxicity
| Compound | Assay Type | Endpoint | Value |
| AR Antagonist 7 | AR Reporter Assay | IC50 | 10.0 nM |
| AR Antagonist 7 | Cell Viability Assay | CC50 | > 10 µM |
Based on the representative data, AR Antagonist 7 effectively inhibits DHT-induced androgen receptor activity in a dose-dependent manner, with a calculated IC50 value of 10.0 nM. The cell viability assay shows minimal cytotoxicity at concentrations effective for AR antagonism, indicating that the observed inhibition is specific to the AR pathway. These protocols provide a robust framework for the initial characterization and potency determination of novel androgen receptor antagonists.
References
- 1. abeomics.com [abeomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor signaling: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ww2.amstat.org [ww2.amstat.org]
- 8. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Androgen Receptor Antagonist 7 (AR-A7) Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer and other androgen-dependent diseases. Assessing the cytotoxic effects of novel AR antagonists, such as the hypothetical "Androgen Receptor Antagonist 7" (AR-A7), is a critical step in preclinical drug development. This document provides detailed protocols for key cytotoxicity assays and guidance on data interpretation to distinguish between cytotoxic, cytostatic, and apoptotic effects.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize hypothetical quantitative data for AR-A7 compared to known AR antagonists, bicalutamide (B1683754) and enzalutamide, in common prostate cancer cell lines. This data is for illustrative purposes to demonstrate effective data presentation.
Table 1: IC50 Values (µM) of AR Antagonists in Prostate Cancer Cell Lines after 72-hour treatment.
| Compound | LNCaP (AR+) | C4-2 (AR+) | PC-3 (AR-) | DU-145 (AR-) |
| AR-A7 (Hypothetical) | 8.5 | 12.3 | > 100 | > 100 |
| Bicalutamide | 10.2[1] | 15.8 | > 100 | > 100 |
| Enzalutamide | 5.6[2] | 9.8 | > 100 | > 100 |
Table 2: Cell Viability (%) in LNCaP cells after 48-hour treatment with 10 µM AR Antagonist.
| Treatment | Cell Viability (MTT Assay) | LDH Release (% of Max) |
| Vehicle Control (DMSO) | 100% | 5% |
| AR-A7 (Hypothetical) | 45% | 40% |
| Bicalutamide | 55% | 35% |
| Enzalutamide | 40% | 45% |
Table 3: Apoptosis Induction in LNCaP cells after 24-hour treatment with 10 µM AR Antagonist (Annexin V/PI Staining).
| Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control (DMSO) | 2% | 1% |
| AR-A7 (Hypothetical) | 25% | 15% |
| Bicalutamide | 20% | 10% |
| Enzalutamide | 30% | 18% |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of AR antagonists.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[3][4]
Materials:
-
AR-A7 and other test compounds
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of AR-A7 and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[5][6][7][8]
Materials:
-
AR-A7 and other test compounds
-
Prostate cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Background control: Medium only.
-
Low control (spontaneous LDH release): Untreated cells.
-
High control (maximum LDH release): Cells treated with lysis buffer provided in the kit.
-
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample - Low Control) / (High Control - Low Control)] * 100
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
AR-A7 and other test compounds
-
Prostate cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of an AR antagonist.
Signaling Pathway for AR Antagonist-Induced Apoptosis
Caption: Simplified pathway of AR antagonist-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. takarabio.com [takarabio.com]
- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Androgen Receptor Antagonist 7 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of several cancers, most notably prostate cancer.[1] Androgen receptor antagonists that block the binding of androgens to the AR are a cornerstone of treatment for androgen-sensitive malignancies. However, the development of resistance to AR monotherapy is a significant clinical challenge. A promising strategy to overcome resistance and enhance therapeutic efficacy is the combination of AR antagonists with other targeted cancer therapies.
This document provides a detailed overview of the rationale and methodologies for evaluating the combination of a putative Androgen Receptor Antagonist 7 with other anticancer agents. While specific preclinical and clinical data for "this compound" (HY-175653) in combination therapies are not publicly available, this guide will utilize data from other well-characterized AR antagonists as illustrative examples to provide a framework for research and development. "this compound" has been shown to have an in vitro IC50 value of 1.18 µM and a GI50 value of 7.9 µM.
Rationale for Combination Therapies
The primary goal of combining AR antagonists with other cancer therapies is to achieve synergistic or additive effects, leading to improved tumor cell killing, delayed onset of resistance, and potentially lower doses of individual agents, thereby reducing toxicity. Key combination strategies include targeting pathways that are involved in resistance to AR inhibition, such as DNA repair and cell survival signaling.
Table 1: Rationale for Combining AR Antagonists with Other Cancer Therapies
| Combination Partner Class | Rationale for Combination | Cancer Type(s) |
| PARP Inhibitors | AR signaling can regulate the expression of DNA repair genes. Combining AR antagonists with PARP inhibitors may induce a state of "BRCAness" or synthetic lethality, particularly in tumors with intact homologous recombination repair.[2][3][4] | Prostate Cancer |
| PI3K/mTOR Inhibitors | There is significant crosstalk between the AR and PI3K/AKT/mTOR signaling pathways. Inhibition of one pathway can lead to the compensatory activation of the other. Dual inhibition can block these escape mechanisms.[5][6][7] | Breast Cancer, Prostate Cancer |
| Chemotherapy (e.g., Taxanes) | AR-targeted therapies and chemotherapy have different mechanisms of action. Combining them can target distinct cancer cell populations and potentially overcome resistance to either agent alone.[8] | Prostate Cancer |
| HER2 Inhibitors | Reciprocal regulation between AR and the HER2 pathway has been observed. Dual inhibition may synergistically inhibit the growth of HER2-positive breast cancers.[6][7] | Breast Cancer |
| Radiation Therapy | AR signaling is involved in the repair of DNA damage induced by radiation. Inhibiting AR can enhance the efficacy of radiotherapy.[9] | Prostate Cancer |
Quantitative Data Summary of AR Antagonist Combination Studies (Illustrative Examples)
As specific quantitative data for this compound in combination are unavailable, the following tables present representative data from studies on other AR antagonists to illustrate the potential synergistic effects.
Table 2: In Vitro Synergy of AR Antagonists in Combination
| AR Antagonist | Combination Agent | Cell Line | Assay Type | Synergy Metric | Result |
| Enzalutamide | Everolimus (mTORi) | BT474 (HER2+ Breast) | Proliferation Assay | Combination Index | Synergistic Inhibition |
| Enzalutamide | Everolimus (mTORi) | MDAMB453 (TNBC) | Proliferation Assay | Combination Index | Synergistic Inhibition |
| Bicalutamide | GDC-0941 (PI3Ki) | AR+ TNBC Cells | Growth Assay | N/A | Additive Effect |
| Bicalutamide | GDC-0980 (PI3K/mTORi) | AR+ TNBC Cells | Growth Assay | N/A | Additive Effect |
Table 3: In Vivo Efficacy of AR Antagonists in Combination (Xenograft Models)
| AR Antagonist | Combination Agent | Xenograft Model | Key Outcome |
| Enzalutamide | Everolimus (mTORi) | Trastuzumab-resistant HER2+ | Decreased tumor viability more than single agents.[6][7] |
| Bicalutamide | GDC-0941 (PI3Ki) | AR+ TNBC | Additive tumor growth inhibition.[5] |
| Bicalutamide | GDC-0980 (PI3K/mTORi) | AR+ TNBC | Additive tumor growth inhibition.[5] |
| Enzalutamide | Olaparib (PARPi) | Prostate Cancer | Superior tumor growth inhibition compared to monotherapy.[3] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway, which is the primary target of AR antagonists.
Caption: A simplified schematic of the androgen receptor signaling pathway.
Experimental Workflow for Synergy Assessment
This diagram outlines a typical workflow for assessing the synergistic potential of this compound in combination with another therapeutic agent.
Caption: A general experimental workflow for evaluating drug synergy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
This protocol describes a method to assess the effect of this compound in combination with another agent on the viability of cancer cell lines using a tetrazolium-based (MTT) or resazurin-based assay.
Materials:
-
AR-positive cancer cell lines (e.g., LNCaP, VCaP for prostate cancer; MDA-MB-453 for breast cancer)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Combination agent (dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment (Combination Matrix):
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control (e.g., DMSO). A typical setup is a 6x6 or 8x8 matrix.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells.
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Study for Combination Efficacy
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a subcutaneous xenograft mouse model.[10][11][12]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
AR-positive cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination agent
-
Group 4: this compound + Combination agent
-
-
-
Drug Administration:
-
Administer the drugs and vehicle according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor growth between the combination group and the single-agent and control groups (e.g., using ANOVA).
-
Conclusion
The combination of androgen receptor antagonists with other targeted therapies represents a compelling strategy to enhance anti-cancer efficacy and overcome resistance. While specific data for this compound in combination therapies are yet to be published, the provided rationale, illustrative data, and detailed protocols offer a robust framework for researchers and drug development professionals to design and execute preclinical studies to evaluate its potential in combination regimens. Rigorous in vitro and in vivo testing is essential to identify synergistic combinations and to elucidate the underlying mechanisms of action, ultimately paving the way for novel and more effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double trouble for prostate cancer: synergistic action of AR blockade and PARPi in non-HRR mutated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIK3CA mutations in androgen receptor-positive triple negative breast cancer confer sensitivity to the combination of PI3K and androgen receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergy between androgen receptor antagonism and inhibition of mTOR and HER2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Chemotherapy and Androgen Signaling-targeted Inhibitors in Patients with Metastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer drug synergizes with radiation therapy in treatment-resistant prostate cancer | Genome Sciences Centre [bcgsc.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of high-throughput screening (HTS) to identify and characterize Androgen Receptor (AR) antagonists. A significant focus is placed on strategies to combat resistance mechanisms in castration-resistant prostate cancer (CRPC), such as the expression of AR splice variants like AR-V7.
Introduction to Androgen Receptor Antagonism and High-Throughput Screening
The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer.[1][2] Therapies that block AR signaling, either by inhibiting androgen synthesis or by direct antagonism of the receptor, are the standard of care for advanced prostate cancer.[3] However, resistance to these therapies often develops, leading to castration-resistant prostate cancer (CRPC).[4] One of the key mechanisms of resistance is the emergence of AR splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) and are constitutively active.[1][5]
High-throughput screening (HTS) is a critical tool in the discovery of novel AR antagonists that can overcome these resistance mechanisms. HTS allows for the rapid screening of large compound libraries to identify "hit" compounds with desired activity.[3][6] Various HTS assays have been developed to target different aspects of AR signaling, including ligand binding, nuclear translocation, and co-activator recruitment.[7][8][9]
Mechanism of Action of Androgen Receptor Antagonists
Androgen receptor antagonists function by competitively binding to the AR, primarily at the ligand-binding domain (LBD).[10] This binding prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.[2][5][10] Second-generation antagonists like enzalutamide (B1683756) exhibit a more potent inhibitory effect by also preventing AR nuclear translocation and its interaction with DNA.[5]
However, the AR-V7 splice variant, which lacks the LBD, is not susceptible to antagonists that target this domain.[1] Therefore, HTS strategies are increasingly focused on identifying compounds that can inhibit AR-V7 or target other critical domains of the AR, such as the N-terminal domain (NTD).[1][5]
High-Throughput Screening Assays for AR Antagonists
Several HTS assays have been developed to identify novel AR antagonists. The choice of assay depends on the specific aspect of AR signaling being targeted.
AR Nuclear Localization Assay
This high-content screening (HCS) assay identifies compounds that inhibit the translocation of the AR from the cytoplasm to the nucleus.[4][7]
Principle: In the absence of androgens, the AR is primarily located in the cytoplasm. Upon androgen binding, it translocates to the nucleus. This assay uses a cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR) to visualize its subcellular localization.[7] Automated microscopy and image analysis are used to quantify the nuclear and cytoplasmic fluorescence intensity.
AR-V Reporter Gene Assay
This cell-based assay is designed to identify inhibitors of constitutively active AR splice variants, such as AR-V7.[3]
Principle: A cell line is engineered to express an AR splice variant and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[3] Compounds that inhibit the transcriptional activity of the AR splice variant will lead to a decrease in the reporter signal.
AR-Coactivator Protein-Protein Interaction (PPI) Assay
This assay aims to identify compounds that disrupt the interaction between the AR and its coactivators, which is essential for transcriptional activation.[8][9]
Principle: A variety of assay formats can be used, including fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or protein fragment complementation assays (PCA). These assays measure the proximity of the AR and a specific coactivator, and a decrease in the signal indicates disruption of the interaction.
Experimental Protocols
Protocol 1: High-Content AR Nuclear Localization Assay
This protocol is adapted from a high-content screening campaign to identify small-molecule inhibitors of AR nuclear localization.[4][7]
Cell Line: C4-2 prostate cancer cells stably expressing GFP-tagged AR (N3 C4-2-2GFP-AR).[7]
Materials:
-
N3 C4-2-2GFP-AR cells[7]
-
RPMI-1640 medium with 10% FBS and 1% L-glutamine[7]
-
384-well imaging plates
-
Compound library
-
Positive control (e.g., 17-AAG)[4]
-
Negative control (DMSO)
-
Dihydrotestosterone (DHT)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Hoechst 33342 nuclear stain
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed 3,000 N3 C4-2-2GFP-AR cells per well in 60 µL of culture medium into 384-well plates.[7]
-
Incubation: Incubate the plates overnight (16-24 hours) at 37°C, 5% CO2.[7]
-
Compound Addition: Add library compounds to a final concentration of 10 µM. Include wells with DMSO (negative control) and a known inhibitor like 17-AAG (positive control).
-
Androgen Stimulation: Add DHT to a final concentration of 1 nM to all wells except for negative controls to induce AR nuclear translocation.
-
Incubation: Incubate for 16 hours at 37°C, 5% CO2.
-
Cell Fixation and Staining:
-
Aspirate the medium and add 50 µL of fixative solution. Incubate for 20 minutes at room temperature.
-
Aspirate the fixative and wash twice with 50 µL of PBS.[7]
-
Add 50 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 15 minutes at room temperature.
-
Aspirate the staining solution and wash twice with 50 µL of PBS.
-
-
Imaging: Acquire images of the Hoechst (Channel 1) and AR-GFP (Channel 2) signals using a high-content imaging system with a 10x objective.[7]
-
Data Analysis: Use image analysis software to identify nuclei based on the Hoechst signal and quantify the mean fluorescence intensity of AR-GFP in the nuclear and cytoplasmic compartments. Calculate the ratio of nuclear to cytoplasmic fluorescence. Hits are identified as compounds that significantly reduce this ratio compared to the DMSO control.
Protocol 2: AR-V7 Luciferase Reporter Assay
This protocol is based on the development of a cell-based assay for screening inhibitors of AR splice variants.[3]
Cell Line: PC3 cells stably co-expressing an inducible AR-V7 and a luciferase reporter gene driven by an androgen-responsive element (e.g., TREx-HRE2-AR-v).[3]
Materials:
-
TREx-HRE2-AR-v cells[3]
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
384-well white, opaque plates[3]
-
Compound library
-
Tetracycline (B611298) (to induce AR-V7 expression)[3]
-
Luciferase assay reagent (e.g., ONE-Glo)[3]
-
Luminometer plate reader
Procedure:
-
Compound Plating: Pre-load 384-well plates with compounds from the library to a final concentration of 10 µM.[3]
-
Cell Seeding and Induction: Seed the TREx-HRE2-AR-v cells in the presence of tetracycline to induce AR-V7 expression.[3]
-
Incubation: Incubate the plates for 16 hours at 37°C, 5% CO2.[3]
-
Luciferase Assay:
-
Allow the plates to equilibrate to room temperature.
-
Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.[3]
-
Incubate for a short period as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luciferase activity using a luminometer plate reader.[3]
-
Data Analysis: Normalize the luciferase signal to a cell viability measurement (if performed). Hits are identified as compounds that cause a significant reduction in luciferase activity compared to vehicle-treated controls.
Data Presentation
Quantitative data from HTS campaigns are crucial for hit validation and lead optimization. The following table presents example data for known AR antagonists in a mammalian two-hybrid (M2H) assay measuring the interaction between the AR-LBD and the coactivator TIF2.
| Compound | IC50 (µM) in TIF2 M2H Assay[8] |
| Flutamide | 3.01 ± 0.75 |
| Bicalutamide | 2.01 ± 0.99 |
| Enzalutamide | 2.36 ± 1.44 |
| 17-AAG | 0.33 ± 0.02 |
Conclusion
High-throughput screening is an indispensable methodology in the quest for novel Androgen Receptor antagonists, particularly those that can overcome the challenge of resistance in CRPC. The assays and protocols detailed in these notes provide a framework for the identification and characterization of new therapeutic agents. By targeting various aspects of AR signaling, from nuclear translocation to interactions with co-activators and the activity of splice variants, researchers can discover next-generation AR-targeted therapies to improve patient outcomes.
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-ELISA-Based High-Throughput Screening Leads to the Discovery of Androgen Receptor Degraders to Conquer Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays to Interrogate the Ability of Compounds to Inhibit the AF-2 or AF-1 Transactivation Domains of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Screening Campaign to Identify Compounds That Inhibit or Disrupt Androgen Receptor-Transcriptional Intermediary Factor 2 Protein-Protein Interactions for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Androgen Receptor Antagonist 7 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges of solubilizing Androgen Receptor (AR) Antagonist 7 for in vivo experiments. Given the limited publicly available physicochemical data for this specific compound, this guide provides a systematic approach to solubility enhancement, including troubleshooting guides, FAQs, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Androgen Receptor (AR) Antagonist 7 is poorly soluble in aqueous solutions. What are the initial steps to improve its solubility for in vivo studies?
A1: For a novel or poorly characterized compound like AR Antagonist 7, a systematic approach to formulation development is crucial. The initial steps should involve preliminary solubility screening to understand its basic physicochemical properties. This will guide the selection of an appropriate solubilization strategy. Key formulation-based approaches to consider include the use of co-solvents, cyclodextrins, and the preparation of amorphous solid dispersions.[1][2]
Q2: How do I choose the most suitable solubilization strategy for AR Antagonist 7?
A2: The optimal strategy depends on the compound's intrinsic properties (which you will determine in preliminary tests), the required dose, and the intended route of administration. A decision-making workflow can help guide your choice.[1] Generally, for early-stage in vivo studies, simple co-solvent systems are often the first choice due to their ease of preparation.[2][3] If these are unsuccessful or cause toxicity, more advanced techniques like cyclodextrin (B1172386) complexation or amorphous solid dispersions can be explored.[4]
Q3: What are the common challenges I might face when preparing formulations for in vivo studies, and how can I troubleshoot them?
A3: A common issue is the precipitation of the compound upon dilution in aqueous media or upon administration into the physiological environment.[1] This can be caused by a high concentration of the solubilizing agent or a shift in pH. Troubleshooting steps include reducing the concentration of the excipient, using a combination of solubilizing agents, or selecting a different formulation strategy that provides better protection for the drug molecule.[1]
Q4: Are there specific excipients that are generally recognized as safe (GRAS) for in vivo studies?
A4: Yes, it is critical to use excipients that are safe for the chosen animal model and route of administration.[5][6][7] Commonly used GRAS excipients for parenteral formulations include co-solvents like DMSO, ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol; surfactants like Tween® 80 and Cremophor® EL; and cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][7] Always consult toxicology data and regulatory guidelines for safe dosage levels.[1]
Troubleshooting Guides
Problem 1: AR Antagonist 7 precipitates from the co-solvent formulation upon addition to aqueous buffer or during administration.
-
Possible Cause: The concentration of the organic co-solvent is too high, leading to the drug "crashing out" when it encounters an aqueous environment. The drug's solubility is highly dependent on the solvent mixture.
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: Systematically decrease the percentage of the organic co-solvent in your formulation and determine the minimum concentration required to keep the drug in solution.
-
Use a Co-solvent Blend: A combination of two or more co-solvents at lower individual concentrations can sometimes provide synergistic solubilization effects and better stability upon dilution.
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80) can help to form micelles that encapsulate the drug, preventing precipitation.
-
Consider an Alternative Strategy: If co-solvents consistently fail, explore cyclodextrin complexation or a lipid-based formulation to better shield the hydrophobic drug from the aqueous environment.[1]
-
Problem 2: The prepared formulation of AR Antagonist 7 is too viscous for injection.
-
Possible Cause: High concentrations of polymers, such as high molecular weight PEGs or cyclodextrins, can significantly increase the viscosity of the formulation.
-
Troubleshooting Steps:
-
Lower Excipient Concentration: Determine the lowest concentration of the excipient that maintains the desired drug solubility.
-
Use a Lower Molecular Weight Polymer: If using PEGs, switch to a lower molecular weight grade (e.g., PEG 300 or 400).
-
Gentle Warming: For some formulations, gentle warming to 37°C before administration can reduce viscosity. Ensure the compound is stable at this temperature.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes hypothetical quantitative data for different solubilization techniques that could be applied to a poorly soluble compound like AR Antagonist 7.
| Solubilization Method | Vehicle Composition | Achievable Concentration (mg/mL) | Fold Increase in Solubility (vs. aqueous buffer) | Advantages | Disadvantages |
| Aqueous Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 | 1 | Biocompatible | Very low solubility |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | 5 | >500 | Simple to prepare, suitable for initial screening.[3] | Potential for precipitation upon dilution, possible solvent toxicity at high doses.[1] |
| Cyclodextrin Complexation | 20% (w/v) HP-β-CD in Saline | 10 | >1000 | Can significantly increase solubility and stability, generally well-tolerated.[8] | Can be more time-consuming to prepare, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Amorphous Solid Dispersion | 20% Drug in PVP/VA 64 (reconstituted in aqueous buffer) | 2 (as a supersaturated solution) | >200 | Can achieve high apparent solubility and improve oral bioavailability.[9][10] | More complex to prepare, potential for recrystallization over time. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a solution of AR Antagonist 7 for in vivo administration using a co-solvent system.
Materials:
-
AR Antagonist 7
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400), sterile-filtered
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of AR Antagonist 7 and place it in a sterile vial.
-
Add the required volume of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.
-
In the order specified, add the PEG400 to the solution and vortex to mix thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation is not suitable for injection and requires optimization.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
Objective: To enhance the aqueous solubility of AR Antagonist 7 through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
AR Antagonist 7
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or Saline
-
Magnetic stirrer and stir bar
-
Sterile, pyrogen-free vials
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or saline at the desired concentration (e.g., 20% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add the weighed AR Antagonist 7 powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
Determine the concentration of the solubilized drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 3: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of AR Antagonist 7 to improve its dissolution rate and apparent solubility.
Materials:
-
AR Antagonist 7
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer - PVP/VA 64)
-
Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both AR Antagonist 7 and the selected polymer in the organic solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid thermal degradation.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven for 24-48 hours to remove any residual solvent.
-
The resulting solid can be gently scraped from the flask and stored in a desiccator. This ASD can then be reconstituted in an aqueous buffer for in vitro testing or formulated as a suspension for oral administration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. (PDF) Preclinical Formulations: Insight, Strategies, and Practical Considerations (2014) | Sanket M. Shah | 64 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. altasciences.com [altasciences.com]
- 5. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceuticals | Emerging trends in excipients selection for safe and effective parenteral formulations [barentz-na.com]
- 7. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics | Semantic Scholar [semanticscholar.org]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
"optimizing Androgen receptor antagonist 7 dosage and treatment schedule"
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with Androgen Receptor (AR) Antagonist 7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Androgen Receptor Antagonist 7?
A1: Androgen Receptor (AR) Antagonist 7 is a competitive inhibitor of the androgen receptor. In the absence of an antagonist, androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs).[1] This complex then dimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of target genes that promote cell survival and proliferation.[2] AR Antagonist 7 works by binding to the ligand-binding domain (LBD) of the AR, preventing androgen binding and subsequent nuclear translocation and gene transcription.[3]
Q2: How should I determine the starting concentration for my in vitro experiments?
A2: For initial in vitro experiments, such as cell viability or reporter gene assays, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 10 µM down to 0.01 µM.[4] This range is generally sufficient to capture the dose-response curve for many novel nonsteroidal AR antagonists.
Q3: What are the key pharmacokinetic parameters I should consider for in vivo studies?
A3: Key pharmacokinetic (PK) parameters for AR antagonists include clearance, volume of distribution, terminal half-life, and oral bioavailability.[5] These parameters determine the dosing amount and frequency required to maintain therapeutic concentrations in animal models. Nonsteroidal AR ligands are often developed to improve upon the PK profiles of earlier steroidal agents, aiming for better oral availability and longer half-lives.[6][7]
Q4: My cells are developing resistance to AR Antagonist 7. What are the potential mechanisms?
A4: Resistance to AR antagonists is a common challenge. Several mechanisms can contribute, including:
-
AR Gene Amplification: Overexpression of the AR can overwhelm the antagonist at standard concentrations.[8]
-
AR Mutations: Mutations in the ligand-binding domain can prevent antagonist binding or even convert the antagonist into an agonist.[3][8]
-
AR Splice Variants: The expression of truncated AR variants, such as AR-V7 which lacks the ligand-binding domain, results in a constitutively active receptor that is insensitive to LBD-targeting antagonists.[2][8]
-
Bypass Signaling: Activation of alternative signaling pathways, such as the glucocorticoid receptor (GR) pathway, can compensate for AR blockade.[9]
Q5: How does AR Antagonist 7 differ from first-generation nonsteroidal antiandrogens?
A5: Second-generation nonsteroidal antiandrogens, a class to which a novel agent like Antagonist 7 would belong, typically exhibit higher binding affinity for the AR and are designed to be pure antagonists with little to no agonist activity.[7][10] Unlike first-generation agents (e.g., bicalutamide), they are often more effective at inhibiting AR nuclear translocation and may retain activity against certain AR mutations that confer resistance to older drugs.[3]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Health & Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and use a consistent, low passage number for all experiments. |
| Reagent Stability | Prepare fresh dilutions of AR Antagonist 7 from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | Standardize incubation times, cell seeding density, and serum concentration in the media. Serum contains androgens that can compete with the antagonist. |
| Curve Fitting | Use a non-linear regression model (one-site competitive binding) to calculate the IC50.[11] Ensure the dose-response curve has a clear upper and lower plateau. For accurate estimation, at least two concentrations should be beyond the upper and lower bend points of the curve.[12] |
Issue 2: Poor in vivo efficacy despite potent in vitro activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Pharmacokinetics | Conduct a pilot pharmacokinetic study to determine the half-life and exposure (AUC) of the compound in your animal model. The dosing schedule may need adjustment.[5] |
| Metabolic Instability | Analyze plasma and tissue samples for metabolites. Rapid metabolism can reduce the concentration of the active compound. |
| Poor Tumor Penetration | Assess the concentration of AR Antagonist 7 in tumor tissue relative to plasma. Poor distribution into the target tissue will limit efficacy. |
| Target Engagement | Measure the expression of AR-regulated genes (e.g., PSA) in tumor xenografts post-treatment to confirm that the antagonist is engaging its target in vivo. |
Issue 3: Unexpected toxicity or side effects in animal models.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Some AR antagonists have been shown to interact with other receptors, such as the GABA-A receptor, which can lead to side effects like seizures at high doses.[13] Perform a broad panel of receptor screening assays. |
| Maximum Tolerated Dose (MTD) Exceeded | The historically used MTD approach may not be optimal for targeted agents.[14] Conduct a dose-escalation study with careful monitoring of animal weight, behavior, and clinical signs to establish a well-tolerated dose. |
| Vehicle Toxicity | Run a control group treated with the vehicle alone to ensure that the observed toxicity is not due to the formulation. |
| Mineralocorticoid-Related Effects | Some AR signaling inhibitors can cause hypertension, hypokalemia, and edema.[10] Monitor electrolytes and blood pressure if these effects are suspected. |
Data Presentation
Table 1: In Vitro Activity of AR Antagonist 7
| Cell Line | AR Status | IC50 (nM) for Cell Growth Inhibition | IC50 (nM) for PSA Expression Inhibition |
|---|---|---|---|
| LNCaP | AR+ (T877A mutant) | 35 | 25 |
| VCaP | AR+ (Wild-type, amplified) | 50 | 38 |
| C4-2 | AR+ (Androgen-independent) | 120 | 95 |
| PC-3 | AR- | >10,000 | N/A |
Table 2: Pharmacokinetic Profile of AR Antagonist 7 in Rats (10 mg/kg Oral Dose)
| Parameter | Value |
|---|---|
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1500 |
| Half-life (t½) (h) | 8.5 |
| AUC (0-inf) (ng·h/mL) | 12,500 |
| Oral Bioavailability (%) | 60 |
Experimental Protocols
Protocol 1: AR Competitive Binding Assay
This protocol determines the ability of AR Antagonist 7 to compete with a radiolabeled androgen for binding to the AR.
Methodology:
-
Prepare Cytosol: Homogenize rat ventral prostate tissue in a buffer to prepare a cytosol fraction containing the AR.[11]
-
Incubation: In a multi-well plate, add a constant concentration of radiolabeled androgen (e.g., [3H]-R1881) to each well.
-
Competition: Add increasing concentrations of unlabeled AR Antagonist 7 (or a known standard) to the wells.
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Plot the percentage of bound radioligand against the log concentration of the antagonist. Calculate the IC50 value using non-linear regression.[11]
Protocol 2: Cell Viability Assay (WST-1)
This protocol measures the effect of AR Antagonist 7 on the proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of AR Antagonist 7 (e.g., 0.01 to 10 µM). Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically ~450 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against the log concentration of the antagonist to determine the IC50.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of AR Antagonist 7 in a preclinical mouse model.
Methodology:
-
Cell Implantation: Implant human prostate cancer cells (e.g., VCaP) subcutaneously into the flank of castrated male immunodeficient mice.
-
Tumor Growth: Monitor tumor growth regularly using caliper measurements.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, AR Antagonist 7 at different doses).
-
Dosing: Administer the treatment (e.g., daily oral gavage) according to the predetermined schedule.
-
Monitoring: Monitor tumor volume, body weight, and the overall health of the animals throughout the study.
-
Endpoint: At the end of the study (or when tumors reach the maximum allowed size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., qPCR, Western blot).
-
Analysis: Compare the tumor growth inhibition between the treated groups and the vehicle control group.
Visualizations
Caption: Androgen Receptor (AR) signaling pathway and point of inhibition by Antagonist 7.
Caption: Experimental workflow for optimizing AR Antagonist 7 dosage and schedule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computationally guided discovery of novel non-steroidal AR-GR dual antagonists demonstrating potency against antiandrogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Dosing Schedules of Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
"Androgen receptor antagonist 7 off-target effects and how to minimize them"
Welcome to the technical support center for Androgen Receptor Antagonist 7 (AR-7). This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with AR-7.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and common off-target effects of AR-7?
A1: AR-7 is a potent antagonist of the Androgen Receptor (AR), competitively inhibiting the binding of androgens and subsequent downstream signaling.[1] While highly selective, AR-7, like other nonsteroidal antiandrogens, may exhibit off-target activities. A primary off-target concern for this class of compounds is binding to the GABA-A receptor, which has been associated with neurological side effects such as seizures in preclinical models.[2][3][4][5] Additionally, researchers should be aware of potential off-target effects on other signaling pathways that can be activated as a compensatory mechanism, such as the PI3K/AKT/mTOR and Wnt signaling pathways.[6]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of AR-7?
A2: A multi-pronged approach is recommended to distinguish on-target from off-target effects.[7] Key strategies include:
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the Androgen Receptor.[7][8] If the experimental phenotype persists in the absence of the target protein, it is likely an off-target effect.[7][8]
-
Rescue Experiments: Transfect cells with a mutated, AR-7-resistant version of the Androgen Receptor. This should rescue the on-target effects but not any off-target effects.[9]
-
Control Compounds: Use a structurally similar but biologically inactive analog of AR-7 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[7]
-
Orthogonal Approaches: Use an alternative AR antagonist with a different chemical structure to see if the same phenotype is produced.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed in my cell-based assays.
-
Potential Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9][10] Many commercial services are available for this.
-
Expected Outcome: Identification of any off-target kinases that AR-7 may be inhibiting, which could be responsible for the observed cytotoxicity.[9]
-
-
Potential Cause 2: Compound precipitation or instability.
-
Troubleshooting Step: Visually inspect the cell culture media for any signs of compound precipitation after adding AR-7.[11] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solubility issues and solvent toxicity.[11][12] Assess the stability of AR-7 in your specific media over the course of the experiment using methods like LC-MS.[12]
-
Expected Outcome: Prevention of non-specific effects caused by compound precipitation and a clearer understanding of the compound's stability under experimental conditions.[9]
-
-
Potential Cause 3: Cell line sensitivity.
-
Troubleshooting Step: Confirm that your chosen cell line is appropriate and not overly sensitive to minor perturbations. Test AR-7 on a panel of different cell lines to see if the cytotoxicity is specific or general.
-
Expected Outcome: Determination of whether the observed cytotoxicity is a cell-line-specific artifact or a broader effect of the compound.
-
Issue 2: Inconsistent or unexpected results in downstream signaling analysis (e.g., Western Blot, qPCR).
-
Potential Cause 1: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use Western blotting or phosphoproteomics to probe for the activation of known compensatory pathways, such as PI3K/AKT or MAPK pathways, upon AR inhibition.[6][9]
-
Expected Outcome: A clearer understanding of the cellular response to AR-7, which may involve the upregulation of alternative survival pathways.[9]
-
-
Potential Cause 2: Incorrect timing of analysis.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to capture the peak of signaling or transcriptional changes for your genes or proteins of interest.[11]
-
Expected Outcome: Identification of the optimal time point for observing the desired on-target effects.
-
-
Potential Cause 3: Experimental variability.
-
Troubleshooting Step: Ensure consistent cell seeding density, as overly confluent cells can exhibit altered signaling.[11] Use master mixes for qPCR and ensure consistent protein loading for Western blots to minimize pipetting errors.[11] Maintain a consistent passage number for cells used in experiments, as high passage numbers can lead to phenotypic drift.[13]
-
Expected Outcome: Increased reproducibility and reliability of experimental results.
-
Data Presentation
Table 1: Hypothetical Binding Affinity and Potency of AR-7
This table summarizes the hypothetical binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of AR-7 for its primary target (Androgen Receptor) and a common off-target (GABA-A Receptor).
| Target | Ligand | Assay Type | Ki (nM) | IC50 (nM) |
| Androgen Receptor (On-Target) | AR-7 | Competitive Binding | 5 | 15 |
| Dihydrotestosterone (DHT) | Competitive Binding | 1 | N/A | |
| GABA-A Receptor (Off-Target) | AR-7 | Competitive Binding | 1,200 | 5,500 |
| Muscimol | Competitive Binding | 10 | N/A |
Data is hypothetical and for illustrative purposes only. Actual values may vary depending on the assay conditions.
Table 2: Troubleshooting Unexpected Cytotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Off-Target Effects | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect. |
| Compound Solubility | 1. Check the solubility of AR-7 in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can cause non-specific effects. |
| Cell Culture Issues | 1. Confirm cell line identity (STR profiling). 2. Test for mycoplasma contamination. 3. Use cells within a low passage number range. | 1. Ensure results are not due to cross-contamination. 2. Eliminate a common source of experimental artifacts. 3. Reduce variability from genetic drift. |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine AR-7 Affinity for the Androgen Receptor
Objective: To determine the binding affinity (Ki) of AR-7 for the Androgen Receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Plate Coating: Coat a 96-well plate with purified, recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD).[14]
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[14]
-
Compound Preparation: Prepare serial dilutions of AR-7. Also, prepare a solution of a known high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone ([³H]-DHT), at a fixed concentration.
-
Competition: Add the serially diluted AR-7 to the wells, followed immediately by the [³H]-DHT solution.[14] Include control wells with [³H]-DHT only (for maximum binding) and wells with a large excess of unlabeled DHT (for non-specific binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the plate multiple times to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-DHT against the concentration of AR-7. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[15]
Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of AR-7 on the metabolic activity and viability of cells in culture.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of AR-7 for the desired duration (e.g., 48-72 hours). Include vehicle-only controls.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17][18] Live cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[16][17] A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and plot the results to determine the IC50 value.[11]
Visualizations
Caption: On-target (AR) and off-target (GABA-A) pathways of AR-7.
Caption: Troubleshooting logic for unexpected experimental results with AR-7.
Caption: Experimental workflow for a standard MTT cell viability assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Assays to Interrogate the Ability of Compounds to Inhibit the AF-2 or AF-1 Transactivation Domains of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
"metabolic stability and degradation of Androgen receptor antagonist 7"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Androgen Receptor (AR) Antagonist 7. The information herein is designed to address common challenges encountered during the experimental evaluation of its metabolic stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of Androgen Receptor Antagonist 7?
A1: The metabolic stability of a compound is typically determined by its half-life (t1/2) and intrinsic clearance (CLint) in in vitro systems like liver microsomes or hepatocytes. While specific data for this compound is proprietary, similar small molecule AR antagonists often exhibit moderate to high clearance. Researchers should perform their own in vitro assays to determine the precise metabolic profile.
Q2: Which enzyme families are primarily responsible for the metabolism of this compound?
A2: Cytochrome P450 (CYP) enzymes are the major family of enzymes responsible for the phase I metabolism of many xenobiotics, including AR antagonists.[1][2] Specific CYP isozymes involved can be identified through reaction phenotyping studies using recombinant human CYP enzymes.
Q3: What are the main degradation pathways for the Androgen Receptor itself when bound to an antagonist?
A3: The Androgen Receptor is primarily degraded via the ubiquitin-proteasome pathway.[3][4] Upon antagonist binding, the receptor may be targeted by E3 ubiquitin ligases, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3][4] This is a key mechanism for regulating AR signaling.
Q4: How can I determine the major metabolites of this compound?
A4: Metabolite identification can be performed by incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).[5] This allows for the detection and structural elucidation of potential metabolites.
Troubleshooting Guides
Problem 1: High variability in metabolic stability data between experiments.
-
Possible Cause: Inconsistent cell viability or microsomal activity.
-
Solution: Always use freshly thawed, high-viability hepatocytes or well-characterized microsomal lots. Ensure consistent protein concentrations and incubation times across all experiments. Run positive controls with known metabolic profiles (e.g., testosterone (B1683101), verapamil) to verify assay performance.[6]
-
-
Possible Cause: Issues with the NADPH regenerating system.
-
Solution: Prepare the NADPH regenerating solution fresh for each experiment. Ensure all components are stored correctly and are not expired.
-
-
Possible Cause: Non-specific binding to plasticware or within the incubation matrix.
-
Solution: Use low-binding plates and tubes. Pre-incubating the compound in the matrix for a short period before adding cofactors can help assess and mitigate non-specific binding.
-
Problem 2: No degradation of this compound is observed in the in vitro assay.
-
Possible Cause: The compound is highly stable.
-
Solution: Extend the incubation time. For slowly metabolized compounds, consider using hepatocyte suspension relay methods or co-culture systems that allow for longer incubation periods (up to 72 hours).[7]
-
-
Possible Cause: The primary metabolic pathway is not captured by the in vitro system.
-
Solution: If using microsomes, consider that they primarily contain Phase I enzymes.[8] The compound might be predominantly cleared by Phase II conjugation enzymes or other pathways not present in high concentrations in microsomes. In such cases, using hepatocytes, which contain a broader range of metabolic enzymes, is recommended.[5]
-
-
Possible Cause: The analytical method is not sensitive enough to detect a small decrease in the parent compound.
-
Solution: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). Ensure the calibration curve is linear and covers the expected concentration range.[9]
-
Problem 3: Difficulty in elucidating the structure of metabolites.
-
Possible Cause: Low abundance of metabolites.
-
Solution: Increase the initial concentration of the parent compound or the amount of microsomal protein/number of hepatocytes. Concentrate the sample before LC-MS analysis.
-
-
Possible Cause: Complex fragmentation patterns in MS/MS.
-
Solution: Utilize high-resolution mass spectrometry (e.g., Orbitrap, TOF) to obtain accurate mass measurements for metabolite parent ions and fragments. This aids in predicting elemental compositions. Employ metabolite identification software to assist in data analysis.
-
Data Presentation
Quantitative data from metabolic stability studies should be summarized in a clear and structured format. Below is a template for presenting such data.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |
| Microsomal Protein (mg/mL) | 0.5 |
| Compound Concentration (µM) | 1 |
| t1/2 (min) | Calculated Value |
| CLint (µL/min/mg protein) | Calculated Value |
| % Remaining at 60 min | Calculated Value |
Experimental Protocols
Detailed Methodology for In Vitro Metabolic Stability Assessment in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[10]
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the buffer. The final organic solvent concentration should be ≤1%.[5]
-
Prepare a fresh NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[10]
-
Add the microsomal suspension to a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).[10]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Visualizations
Caption: Ubiquitin-proteasome pathway for AR degradation.
Caption: Experimental workflow for metabolic stability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor dependent and independent activities of testosterone on hepatic microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xenotech.com [xenotech.com]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 9. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]
- 10. mercell.com [mercell.com]
"troubleshooting inconsistent results in Androgen receptor antagonist 7 experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with androgen receptor (AR) antagonists. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Inconsistent or No Antagonist Activity Observed
Question: My AR antagonist is showing weak, inconsistent, or no activity in my cell-based assay. What are the possible causes?
Answer: This is a common issue that can arise from several factors, ranging from the compound itself to the experimental setup. Below is a breakdown of potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | - Visually inspect your stock and working solutions for any precipitation. - Consider using a different solvent (e.g., ethanol (B145695) instead of DMSO), ensuring the final concentration in the assay is non-toxic to cells (typically <0.1%). - Prepare fresh dilutions for each experiment. |
| Compound Degradation | - Ensure proper storage of the compound as per the manufacturer's instructions (typically -20°C or -80°C). - Use a fresh batch of the antagonist to rule out degradation of the current stock. |
| Cell Line Issues | - Confirm that your chosen cell line expresses functional AR at sufficient levels. For example, PC-3 cells are AR-negative and require transient or stable transfection of an AR expression vector.[1] - Cell passage number can affect receptor expression and cell responsiveness. Use cells within a consistent and low passage number range. - Perform routine mycoplasma testing to ensure your cell cultures are not contaminated. |
| Assay Conditions | - Serum Presence: Steroid hormones in fetal bovine serum (FBS) can activate the AR. Use charcoal-stripped serum (CSS) to remove endogenous androgens.[2] - Incubation Time: Optimize the incubation time for both the agonist (if used) and the antagonist. The kinetics of binding and subsequent transcriptional events can vary. - Agonist Concentration: In antagonist mode assays, use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition.[1] |
| Off-Target Effects | - Some AR antagonists have known off-target effects that can influence cell viability or signaling pathways, masking the intended antagonistic effect.[3][4] For example, some non-steroidal anti-androgens can inhibit GABA-A currents.[3] - Perform cell viability assays in parallel to your primary assay to ensure the observed effects are not due to cytotoxicity. |
2. High Well-to-Well Variability
Question: I am observing high variability between replicate wells in my 96-well or 384-well plate assays. How can I reduce this?
Answer: High variability can obscure real experimental effects. The following steps can help improve assay precision.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension by thoroughly mixing before and during plating. - Use a multichannel pipette or an automated liquid handler for cell seeding to ensure consistency across the plate. - Avoid the "edge effect" by not using the outermost wells or by filling them with sterile media or PBS. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For serial dilutions, ensure thorough mixing between each dilution step. |
| Plate Reader Settings | - Optimize the read time and sensitivity settings on your luminometer or spectrophotometer for your specific assay. |
| Inconsistent Incubation | - Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature and gas exchange gradients. |
3. Issues Specific to AR Splice Variant 7 (AR-V7)
Question: I am specifically investigating AR-V7, which lacks the ligand-binding domain. My antagonist, which targets the LBD, is not working. Is this expected?
Answer: Yes, this is the expected outcome. AR-V7 is a constitutively active splice variant that lacks the ligand-binding domain (LBD).[5] Therefore, traditional AR antagonists that competitively bind to the LBD are ineffective against AR-V7.[6][7]
Troubleshooting Experiments Involving AR-V7:
-
Cell Line Selection: Use cell lines that endogenously express AR-V7, such as 22Rv1 or LNCaP95.[8][9][10] Alternatively, you can use AR-negative cell lines like PC3 or DU145 and transiently or stably express an AR-V7 construct.[11][12]
-
Verification of AR-V7 Expression: Confirm AR-V7 expression at both the mRNA (qRT-PCR) and protein (Western blot, immunofluorescence) levels.[11][13][14]
-
Antagonist Selection: To inhibit AR-V7 activity, you will need to use compounds that target regions other than the LBD, such as the N-terminal domain (NTD) or the DNA-binding domain (DBD).[15]
-
Control Experiments: When studying AR-V7, it is crucial to have proper controls, such as cell lines expressing only the full-length AR or knockout cell lines, to delineate the specific effects of AR-V7.[8]
Experimental Protocols
1. Androgen Receptor Luciferase Reporter Assay
This assay measures the transcriptional activity of the AR in response to agonists and antagonists.
Methodology:
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., LNCaP, or PC-3 cells for transient transfection) in your preferred growth medium.
-
Trypsinize and resuspend the cells in media containing charcoal-stripped serum.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[1]
-
-
Transfection (if necessary):
-
For AR-negative cells like PC-3, co-transfect with an AR expression vector, a luciferase reporter vector containing androgen response elements (AREs), and a control vector (e.g., Renilla luciferase) for normalization.[1]
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol and add to the cells.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh media containing charcoal-stripped serum.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test antagonist and a reference antagonist (e.g., enzalutamide).
-
For antagonist mode, also prepare a constant concentration of an AR agonist (e.g., dihydrotestosterone, DHT) at its EC80 value.[1]
-
24 hours post-transfection (or post-seeding for stable cell lines), replace the medium with the compound dilutions. Include vehicle-only and agonist-only controls.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For antagonist mode, plot the percentage inhibition of the agonist-induced luciferase activity against the log concentration of the antagonist to determine the IC50 value.
-
2. Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the AR.
Methodology:
-
Receptor Preparation:
-
Prepare a cytosolic fraction containing the AR from rat ventral prostate tissue or from cells overexpressing the AR.[18]
-
Determine the protein concentration of the cytosol preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Include a reference competitor (e.g., unlabeled R1881), a radiolabeled ligand (e.g., [3H]-R1881) at a constant concentration (typically around 1 nM), and the cytosol preparation.[19]
-
Also, prepare tubes for determining total binding (radioligand + cytosol, no competitor) and non-specific binding (radioligand + cytosol + a high concentration of unlabeled competitor).
-
-
Incubation:
-
Incubate the plate overnight (16-20 hours) at 4°C with gentle shaking to allow the binding to reach equilibrium.[18]
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is to use a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.[18]
-
Wash the HAP pellets to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to the washed pellets and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 or Ki value.
-
Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway and mechanism of antagonist action.
Caption: A logical workflow for troubleshooting inconsistent results in AR antagonist experiments.
Caption: A simplified experimental workflow for an AR luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. mdpi.com [mdpi.com]
- 6. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Technology -Androgen Receptor and AR-V7 Knock-out Lines from the LNCaP95 Cell Line [jhu.technologypublisher.com]
- 9. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 12. The activity of the androgen receptor variant AR-V7 is regulated by FOXO1 in a PTEN-PI3K-AKT-dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen Receptor Variant–Driven Prostate Cancer II: Advances in Laboratory Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 16. assaygenie.com [assaygenie.com]
- 17. med.emory.edu [med.emory.edu]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
"how to address Androgen receptor antagonist 7-induced cytotoxicity"
Technical Support Center: Androgen Receptor Antagonist 7 (ARa-7)
Welcome to the technical support center for ARa-7. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cytotoxicity observed during in-vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using ARa-7 in your cell-based assays.
Question 1: I am observing significant cytotoxicity at concentrations lower than expected based on published data. What could be the cause?
Answer: This issue can arise from several factors, ranging from cell line sensitivity to the experimental conditions.
-
Possible Cause 1: High Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to cytotoxic compounds. Your specific cell line may be particularly sensitive to ARa-7.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of ARa-7 concentrations to determine the accurate IC50 (half-maximal inhibitory concentration) for your cell line.
-
Possible Cause 2: Solvent Toxicity: The solvent used to dissolve ARa-7 (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Troubleshooting Tip: Always run a vehicle control (cells treated with the solvent alone at the highest concentration used in the experiment) to assess solvent-induced cytotoxicity. Ensure the final solvent concentration is non-toxic for your cell line, typically below 0.5% for DMSO.[1][2]
-
Possible Cause 3: Compound Instability: ARa-7 may be unstable in your culture medium, potentially degrading into more toxic byproducts.
-
Troubleshooting Tip: Prepare fresh dilutions of ARa-7 from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Hypothetical Data: Dose-Response of ARa-7 in Different Prostate Cancer Cell Lines
| Cell Line | AR Expression | IC50 (µM) after 48h | Notes |
|---|---|---|---|
| LNCaP | High | 5.2 | Androgen-sensitive |
| VCaP | High | 8.1 | Androgen-sensitive, AR-V7 expression |
| PC-3 | Low/Negative | 45.7 | Androgen-independent |
| DU-145 | Negative | > 50.0 | Androgen-independent |
Question 2: My cell viability or cytotoxicity assay results show high variability between replicate wells. What are the common causes and solutions?
Answer: High variability can obscure the true effect of ARa-7 and is often related to technical execution.
-
Possible Cause 1: Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
Possible Cause 2: Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[3]
-
Troubleshooting Tip: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Possible Cause 3: Pipetting Errors: Inconsistent pipetting technique can lead to inaccurate volumes of cells, media, or compound being dispensed.
-
Troubleshooting Tip: Use calibrated pipettes and ensure slow, consistent pipetting to avoid bubbles. When adding reagents, place the pipette tip at the same angle and depth in each well.[3]
-
Possible Cause 4: Compound Precipitation: ARa-7 may precipitate out of solution at higher concentrations in the aqueous culture medium.
-
Troubleshooting Tip: Visually inspect wells for any precipitate after adding the compound. If observed, consider revising the solubilization method or lowering the highest concentration tested.
Frequently Asked Questions (FAQs)
Question 1: What is the primary mechanism of ARa-7-induced cytotoxicity?
Answer: ARa-7 is an androgen receptor (AR) antagonist. Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death). This process involves two key interconnected events:
-
Induction of Reactive Oxygen Species (ROS): ARa-7 treatment can lead to an imbalance in cellular redox status, causing a significant increase in ROS.[4][5] This oxidative stress damages cellular components, including mitochondria.
-
Activation of the Intrinsic Apoptotic Pathway: The increase in ROS can trigger the mitochondrial pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.[6][7] Cytochrome c then activates a cascade of enzymes called caspases, notably the executioner caspase-3, which orchestrates the dismantling of the cell.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactive oxygen species mediate androgen receptor- and serum starvation-elicited downstream signaling of ADAM9 expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Membrane androgen receptor activation triggers down-regulation of PI-3K/Akt/NF-kappaB activity and induces apoptotic responses via Bad, FasL and caspase-3 in DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3 and -6 expression and activation are targeted by hormone action in the rat ventral prostate during the apoptotic cell death process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting androgen receptor (AR) with a synthetic peptide increases apoptosis in triple negative breast cancer and AR-expressing prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies of Androgen Receptor (AR) Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during preclinical studies of Androgen Receptor (AR) antagonists. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro & Cell-Based Assays
Question: My AR antagonist shows potent activity in initial cell viability assays, but the results are not reproducible. What could be the issue?
Answer: Lack of reproducibility is a common challenge in preclinical studies.[1][2] Several factors could be contributing to this issue:
-
Off-Target Effects: The observed decrease in cell viability might not be due to specific AR antagonism but rather a non-specific cytotoxic or off-target effect.[1][2] This is particularly a concern when the primary readout is a general measure of cell health like decreased proliferation or viability.[1][2]
-
Experimental Variability: Inconsistent cell culture conditions, passage number, and reagent quality can all lead to variable results.
-
Compound Stability: Ensure your compound is stable in the assay medium for the duration of the experiment.
Troubleshooting Steps:
-
Confirm On-Target Activity: Use a more specific assay to confirm AR antagonism. For example, measure the expression of known AR-regulated genes (e.g., PSA, TMPRSS2) using qPCR or a reporter gene assay.
-
Control for Off-Target Effects: Test your compound in AR-negative cell lines to see if it still affects viability.
-
Standardize Protocols: Maintain strict adherence to standardized cell culture and assay protocols.
-
Verify Compound Integrity: Confirm the purity and stability of your AR antagonist.
Question: Why is my second-generation AR antagonist showing reduced efficacy in cell lines that are resistant to first-generation antagonists like bicalutamide?
Answer: You are likely observing cross-resistance, a significant hurdle in AR antagonist development.[3] The mechanisms of resistance to first-generation antagonists can often confer resistance to newer agents.
Common Mechanisms of Cross-Resistance:
-
AR Overexpression: Cells may amplify the AR gene, leading to such high levels of the AR protein that even potent antagonists cannot effectively block all signaling.
-
AR Mutations: Mutations in the AR ligand-binding domain (LBD) can alter the binding of antagonists, sometimes even converting them into agonists.[4]
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the LBD (e.g., AR-V7) can drive AR signaling independently of ligand binding, rendering LBD-targeting antagonists ineffective.[5]
Experimental Approach to Investigate Cross-Resistance:
| Experimental Step | Methodology | Expected Outcome |
| 1. Assess AR Expression | Western Blot or qPCR | Determine if AR protein or mRNA levels are elevated in resistant cells compared to sensitive cells. |
| 2. Sequence the AR Gene | Sanger or Next-Generation Sequencing | Identify potential mutations in the AR LBD of resistant cells. |
| 3. Detect AR Splice Variants | RT-PCR or Western Blot with variant-specific antibodies | Determine if AR splice variants like AR-V7 are expressed in resistant cells. |
Workflow for Investigating Cross-Resistance:
Caption: Workflow for Investigating Cross-Resistance to AR Antagonists.
In Vivo & Animal Models
Question: My AR antagonist was highly effective in vitro, but it shows poor efficacy in our mouse xenograft model. What are the potential reasons for this discrepancy?
Answer: The transition from in vitro to in vivo is a common failure point in drug development. Several factors related to the animal model and the compound's properties could be at play.
Potential Pitfalls:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor oral bioavailability, rapid metabolism, or insufficient accumulation in the tumor tissue to achieve therapeutic concentrations.[6][7][8]
-
Inappropriate Animal Model: The chosen xenograft model may not accurately reflect the human disease.[3] For example, the tumor microenvironment in a mouse is different from that in a human patient. The use of patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) can sometimes provide more clinically relevant data.[3][9]
-
Development of Resistance: In vivo, tumors can evolve and develop resistance mechanisms that were not apparent in short-term in vitro cultures.[4][10]
-
Off-Target Effects: In an in vivo system, off-target effects can lead to toxicities that limit the achievable dose, or they can have unforeseen biological consequences. For example, some AR antagonists can inhibit the GABA-A receptor, potentially causing seizures or impacting the immune system.[11][12]
Troubleshooting Workflow for Poor In Vivo Efficacy:
Caption: Troubleshooting Poor In Vivo Efficacy of AR Antagonists.
Recommended PK/PD Experiments:
| Parameter | Experiment | Purpose |
| Bioavailability | Administer the compound orally and intravenously and measure plasma concentrations over time. | To determine the fraction of the oral dose that reaches systemic circulation. |
| Metabolism | Incubate the compound with liver microsomes or hepatocytes. Analyze plasma and urine from dosed animals for metabolites. | To identify major metabolic pathways and metabolites. |
| Tumor Penetration | Measure compound concentrations in tumor tissue and plasma at various time points after dosing. | To determine if the compound is reaching its target site. |
| Target Engagement | Measure the expression of AR-regulated genes in tumor tissue after treatment. | To confirm that the compound is modulating AR activity in vivo. |
Question: We are observing unexpected side effects, such as seizures or immune modulation, in our animal studies. Are these known issues with AR antagonists?
Answer: Yes, some nonsteroidal AR antagonists have been shown to have off-target effects on the central nervous system (CNS) and the immune system.
-
CNS Effects: Certain AR antagonists can cross the blood-brain barrier and inhibit the GABA-A receptor, which can lead to seizures.[11][13] Darolutamide is an example of a second-generation AR antagonist designed to have limited blood-brain barrier penetration to minimize CNS side effects.[13][14]
-
Immunosuppressive Effects: The off-target inhibition of the GABA-A receptor, which is also expressed on immune cells, can lead to suppression of the immune response.[12] This is a critical consideration, especially for planned combination therapies with immunotherapies.
Signaling Pathway Implicated in Off-Target Effects:
Caption: On-Target vs. Off-Target Effects of Certain AR Antagonists.
Resistance Mechanisms
Question: How can we proactively study and overcome potential resistance to our novel AR antagonist in preclinical models?
Answer: Studying resistance is crucial for the long-term success of any targeted therapy. Preclinical models can be used to anticipate and investigate mechanisms of resistance.
Strategies for Studying Resistance:
-
Develop Resistant Cell Lines: Continuously culture cancer cell lines in the presence of increasing concentrations of your AR antagonist to select for resistant populations.
-
Utilize Resistant Xenograft Models: Treat tumor-bearing mice with the AR antagonist until they relapse. The relapsed tumors can then be analyzed.[5]
-
Investigate Bypass Pathways: Resistance can occur when cancer cells activate other signaling pathways to bypass their dependence on AR.[10] Perform molecular profiling (e.g., RNA-seq, proteomics) of resistant models to identify these upregulated pathways.
Common AR Bypass Signaling Pathways:
-
PI3K/AKT Pathway: This is a key survival pathway that can be activated to promote cell growth and survival independently of AR signaling.
-
MAPK Pathway: Another pro-proliferative pathway that can be upregulated in response to AR inhibition.
-
Glucocorticoid Receptor (GR) Signaling: The GR can sometimes be activated and drive the expression of a similar set of genes as AR, leading to resistance.
Conceptual Diagram of AR Bypass Pathways:
Caption: Conceptual Diagram of AR Signaling Bypass Pathways.
References
- 1. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology of Anti-Androgens | Pharmacology Mentor [pharmacologymentor.com]
Technical Support Center: Androgen Receptor Antagonists and Laboratory Assay Interference
Disclaimer: The specific compound "Androgen receptor antagonist 7" is not found in the public scientific literature. This guide will use Enzalutamide , a widely used and well-characterized second-generation androgen receptor (AR) antagonist, as a representative example to discuss potential interferences with common laboratory assays. The principles and troubleshooting steps described here are broadly applicable to other non-steroidal AR antagonists.
Frequently Asked Questions (FAQs)
??? Q1: Why would an androgen receptor antagonist like Enzalutamide interfere with laboratory assays?
A1: Interference can occur through several mechanisms:
-
Cross-reactivity in Immunoassays: Many assays, particularly competitive immunoassays for steroid hormones like testosterone (B1683101), use antibodies to detect the target molecule. If the AR antagonist or its metabolites have a similar structure to the target hormone, they can bind to the assay's antibodies, leading to inaccurate results.
-
Metabolic Interference: The drug and its metabolites can interfere with assays measuring metabolic products or enzymes.
-
Matrix Effects in Mass Spectrometry: The presence of high concentrations of the drug or its metabolites in a sample can alter the ionization efficiency of the target analyte in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), leading to ion suppression or enhancement and, consequently, inaccurate quantification.
???
??? Q2: Which laboratory assays are most commonly affected by Enzalutamide?
A2: The most frequently reported interferences are with testosterone immunoassays . Due to structural similarities, Enzalutamide and its active metabolite, N-desmethylenzalutamide, can cross-react with the antibodies used in these assays, often leading to falsely elevated testosterone readings. Assays for other steroid hormones may also be susceptible. While LC-MS/MS is less prone to cross-reactivity, it can still be subject to matrix effects if not properly validated.
???
??? Q3: Are there any assays that are NOT affected?
A3: While no assay is entirely immune to interference, methods with high specificity are generally more reliable. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone measurement and is significantly less susceptible to the type of cross-reactivity seen with immunoassays. However, it is crucial that the LC-MS/MS method is properly validated to rule out matrix effects from the specific drug being administered.
???
Troubleshooting Guides
Issue 1: Unexpectedly High Testosterone Levels in a Patient on Enzalutamide Therapy
Symptoms:
-
Serum testosterone levels measured by immunoassay are significantly higher than expected for a patient on androgen deprivation therapy.
-
Results are inconsistent with the patient's clinical picture (e.g., low or undetectable Prostate-Specific Antigen (PSA) levels).
Possible Cause: Cross-reactivity of Enzalutamide or its metabolites with the testosterone immunoassay antibody.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected testosterone results.
Resolution Steps:
-
Confirm Medication: Verify that the patient is being treated with Enzalutamide or another non-steroidal AR antagonist.
-
Consult Assay Manufacturer: Check the package insert for the specific immunoassay used or contact the manufacturer to ask about known interferences with Enzalutamide.
-
Re-analyze with a Different Method: The most definitive step is to re-test the sample using a more specific method, such as LC-MS/MS, which can chromatographically separate the drug from the endogenous testosterone before detection.
-
Communicate Findings: If LC-MS/MS confirms that the immunoassay result was falsely elevated, ensure this is clearly communicated in the patient's record and to the clinical team. Recommend the use of LC-MS/MS for future monitoring of this patient.
Issue 2: Inconsistent Results in Pre-clinical In Vitro Assays
Symptoms:
-
High variability or unexpected results in cell-based assays (e.g., cell viability, reporter gene assays) when using an AR antagonist.
-
Discrepancies between the expected and observed potency of the compound.
Possible Cause: The AR antagonist may interfere with assay components, such as luciferin/luciferase reporter systems, or it may have off-target effects on cellular metabolism that impact assay readouts (e.g., affecting ATP levels in a viability assay).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro assay variability.
Resolution Steps:
-
Run a Cell-Free Control: Test the compound in the assay system without cells present. For example, in a luciferase-based reporter assay, mix the compound directly with luciferase and its substrate. This will determine if the compound directly inhibits the detection chemistry.
-
Use an Orthogonal Assay: Measure the same biological endpoint using a different method. For example, if a cell viability assay that measures ATP (like CellTiter-Glo®) gives suspect results, re-test with an assay that measures a different parameter, such as metabolic activity (e.g., MTT assay) or membrane integrity (e.g., LDH release).
-
Perform a Counterscreen: Run assays to detect potential off-target effects. For example, a general cytotoxicity assay can help determine if the observed effect is specific to the intended target or simply due to cell death.
Quantitative Data on Interference
The degree of interference is highly dependent on the specific assay and the concentration of the interfering substance. Below is a summary table compiled from literature reports on Enzalutamide interference.
| Assay Type | Specific Assay Platform | Analyte | Interferent | Observed Effect |
| Immunoassay | Abbott Architect® 2nd Gen | Testosterone | Enzalutamide | Falsely elevated results |
| Immunoassay | Roche Cobas® e601 | Testosterone | Enzalutamide | Falsely elevated results |
| Immunoassay | Siemens ADVIA Centaur® XP | Testosterone | N-desmethylenzalutamide | Falsely elevated results |
| LC-MS/MS | Validated In-house Method | Testosterone | Enzalutamide | No significant interference observed |
Key Experimental Protocols
Protocol 1: Assessing Cross-Reactivity in a Competitive Immunoassay
Objective: To quantify the interference of an AR antagonist in a commercial testosterone immunoassay.
Methodology:
-
Prepare a Standard Curve: Prepare a standard curve of the analyte (e.g., testosterone) in a steroid-free serum matrix according to the assay manufacturer's instructions.
-
Prepare Interferent Stocks: Prepare high-concentration stock solutions of the AR antagonist and its major metabolites (e.g., Enzalutamide and N-desmethylenzalutamide) in a suitable solvent like DMSO.
-
Spike Samples: Prepare several concentrations of the AR antagonist by spiking it into the steroid-free serum matrix. The concentration range should cover the expected clinical concentrations.
-
Run the Assay: Analyze the spiked samples using the testosterone immunoassay. Also, run a zero-analyte control (blank) and the standard curve.
-
Calculate Cross-Reactivity: The percentage of cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Apparent Concentration of Analyte / Concentration of Spiked Interferent) * 100
Protocol 2: Validating an LC-MS/MS Method for Analyte Quantification in the Presence of an AR Antagonist
Objective: To confirm that an LC-MS/MS method can accurately quantify an analyte (e.g., testosterone) in samples containing a high concentration of an AR antagonist.
Methodology:
-
Sample Preparation: Use a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove proteins and phospholipids (B1166683) and to separate the analyte from the bulk of the drug if possible.
-
Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate the analyte from the AR antagonist and its major metabolites. This is critical to prevent co-elution and subsequent matrix effects.
-
Mass Spectrometry Detection: Use Multiple Reaction Monitoring (MRM) to detect the analyte and a stable isotope-labeled internal standard. Monitor at least two MRM transitions for the analyte to ensure specificity.
-
Post-Column Infusion Test: To assess for matrix effects, perform a post-column infusion experiment. Infuse a constant flow of the analyte solution into the mass spectrometer while injecting an extracted blank matrix sample containing the high-concentration AR antagonist. A dip or rise in the analyte signal at the retention time of the antagonist indicates ion suppression or enhancement, respectively.
-
Validation: If matrix effects are observed, further optimize the sample preparation and chromatography. The method should be fully validated according to regulatory guidelines, including specificity, linearity, accuracy, precision, and matrix effect evaluations.
Signaling Pathway Diagram
Caption: Mechanism of Androgen Receptor (AR) antagonism.
Validation & Comparative
A Comparative Analysis of Androgen Receptor Antagonist 7 and Enzalutamide in Castration-Resistant Prostate Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel androgen receptor (AR) antagonist, referred to as "Androgen receptor antagonist 7," and the well-established second-generation antiandrogen, enzalutamide (B1683756), in the context of castration-resistant prostate cancer (CRPC) models. This document outlines their mechanisms of action, summarizes available preclinical data, and presents relevant experimental methodologies.
Executive Summary
Enzalutamide is a potent, FDA-approved androgen receptor signaling inhibitor with extensive clinical and preclinical data supporting its efficacy in treating castration-resistant prostate cancer. It acts by targeting multiple steps in the AR signaling pathway. In contrast, "this compound" is a novel research compound with limited publicly available data. While it has demonstrated in vitro activity as an AR antagonist, direct comparative studies against enzalutamide in CRPC models are not available in the current literature. This guide, therefore, presents a profile of each compound based on existing information to facilitate an informed perspective on their potential roles in CRPC research and development.
Introduction to Androgen Receptor Antagonism in CRPC
The androgen receptor signaling axis remains a critical driver of tumor growth in castration-resistant prostate cancer. Despite low systemic androgen levels, the AR can be reactivated through various mechanisms, including AR gene amplification, overexpression, and mutations. This has led to the development of potent AR antagonists. Enzalutamide represents a cornerstone of second-generation antiandrogen therapy.[1][2] The emergence of novel compounds like "this compound" highlights the ongoing effort to develop new therapeutic options that may overcome resistance to existing treatments.
Mechanism of Action
Enzalutamide
Enzalutamide is a potent and specific androgen receptor inhibitor that competitively blocks the binding of androgens to the AR.[1] Its mechanism involves three key inhibitory actions:
-
Inhibition of Androgen Binding: Enzalutamide has a higher binding affinity for the AR than first-generation antiandrogens like bicalutamide.[3]
-
Prevention of Nuclear Translocation: It impairs the translocation of the activated AR from the cytoplasm into the nucleus.[4][5]
-
Inhibition of DNA Binding: Enzalutamide blocks the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR target genes that promote tumor growth and proliferation.[4]
This compound
"this compound" is described as an effective androgen receptor antagonist.[6] Based on the available information, its mechanism of action is presumed to be the direct antagonism of the androgen receptor, similar to other compounds in its class. It has been shown to inhibit the expression of AR target genes in a dose- and time-dependent manner.[6]
Comparative Preclinical Data
Direct head-to-head comparative studies of "this compound" and enzalutamide are not available. The following tables summarize the existing, non-comparative preclinical data for each compound in CRPC models.
Table 1: In Vitro Activity of this compound vs. Enzalutamide
| Parameter | This compound | Enzalutamide |
| IC50 (AR Antagonism) | 1.18 µM[6] | 36 nM (in LNCaP cells)[7] |
| GI50 (Cell Growth Inhibition) | 7.9 µM[6] | Not widely reported in this format |
| Cell Line Activity | Inhibits proliferation of LAPC-4 and 22Rv1 cells[6] | Active in various CRPC cell lines including LNCaP, VCaP, and C4-2[8] |
| Effect on AR Expression | Reduces AR protein expression[6] | Can lead to AR protein level reduction in androgen-dependent cells[8] |
Note: The reported IC50 and GI50 values are from single sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Detailed experimental protocols for "this compound" are not extensively published. However, the methodologies used to evaluate enzalutamide are well-established and would be applicable for assessing any novel AR antagonist.
Cell-Based Assays
-
AR Competitive Binding Assay: To determine the binding affinity of the antagonist to the androgen receptor, a common method involves using radiolabeled androgens (e.g., ³H-R1881) in a competitive binding experiment with cell lysates from AR-overexpressing cells (e.g., LNCaP). The IC50 is calculated based on the displacement of the radioligand by the test compound.
-
Cell Proliferation Assay: CRPC cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in the presence of androgens (e.g., R1881) and treated with a range of concentrations of the antagonist. Cell viability is measured after a set incubation period (e.g., 72 hours) using assays such as MTT, WST-1, or CellTiter-Glo. The GI50, the concentration at which 50% of cell growth is inhibited, is then determined.
-
AR Nuclear Translocation Assay: Cells are treated with the antagonist and stimulated with an androgen. The subcellular localization of the AR is then visualized using immunofluorescence microscopy or quantified by cellular fractionation followed by Western blotting for AR in the cytoplasmic and nuclear fractions.
-
AR Target Gene Expression Analysis: CRPC cells are treated with the antagonist in the presence of an androgen. The expression levels of AR target genes, such as Prostate-Specific Antigen (PSA) and FKBP5, are quantified using quantitative real-time PCR (qPCR) or Western blotting.
In Vivo Xenograft Models
-
CRPC Xenograft Model: Castrated male immunodeficient mice are subcutaneously implanted with human CRPC cells (e.g., LNCaP, VCaP). Once tumors are established, mice are randomized to receive vehicle control, enzalutamide, or the test compound (e.g., "this compound") via oral gavage. Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., AR target gene expression).
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling Pathway and Inhibition
Caption: Mechanism of action of AR antagonists like enzalutamide.
Experimental Workflow for Evaluating AR Antagonists
Caption: Preclinical workflow for AR antagonist evaluation.
Conclusion
Enzalutamide is a well-characterized and clinically validated androgen receptor antagonist with a multi-faceted mechanism of action. It serves as a critical benchmark for the development of new antiandrogen therapies. "this compound" is an early-stage research compound that has shown in vitro activity against the androgen receptor and in prostate cancer cell lines. However, the lack of comprehensive, publicly available data, particularly direct comparisons with standard-of-care agents like enzalutamide, makes it difficult to assess its relative potential. Further studies are required to elucidate the full pharmacological profile of "this compound" and to determine its potential for further development in the treatment of castration-resistant prostate cancer. This guide highlights the current knowledge base and provides a framework for the evaluation of such novel compounds.
References
- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. ascopubs.org [ascopubs.org]
- 3. dovepress.com [dovepress.com]
- 4. Androgen Receptor Splice Variant 7 and Efficacy of Taxane Chemotherapy in Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical activity of enzalutamide in docetaxel-naïve and docetaxel-pretreated patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
"validating the binding of Androgen receptor antagonist 7 to the androgen receptor"
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to current AR antagonists, often driven by mechanisms such as AR overexpression and the expression of AR splice variants like AR-V7, necessitates the development of novel therapeutic strategies. This guide provides a comparative analysis of emerging AR antagonists and degraders against established second-generation inhibitors, focusing on experimental data that validates their binding and functional activity.
Mechanism of Action: A Shift from Antagonism to Degradation
Second-generation AR antagonists, such as enzalutamide, apalutamide, and darolutamide, function by competitively binding to the ligand-binding domain (LBD) of the AR. This action prevents the binding of androgens, nuclear translocation of the receptor, and subsequent coactivator recruitment, thereby inhibiting the transcription of AR target genes.[1]
A newer class of molecules, known as Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism. These bifunctional molecules link an AR-binding moiety to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein, offering a potential advantage over simple inhibition, especially in cases of AR overexpression.[2] Some novel small molecules also induce AR degradation through different mechanisms.
Comparative Performance of Androgen Receptor Antagonists and Degraders
The following tables summarize key performance metrics for a selection of novel AR-targeting compounds compared to established drugs. It is important to note that direct head-to-head comparisons in the same study provide the most robust data.
Table 1: Comparative Inhibitory Concentration (IC50) of AR Antagonists
This table presents the half-maximal inhibitory concentration (IC50) of various compounds, indicating their potency in inhibiting AR activity or cancer cell proliferation. Lower values signify higher potency.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Androgen Receptor Antagonist 7 | AR Antagonism | - | 1.18 | [3] |
| Novel Thiohydantoin Antagonist | AR Antagonism | LNCaP | 1.46 | [4] |
| Enzalutamide | Cell Viability | LNCaP | Varies (cell line dependent) | [5][6] |
| Apalutamide | AR Luciferase Reporter | - | 0.20 | [5] |
| Darolutamide | AR Luciferase Reporter | - | 0.026 | [5] |
| Z15 (Degrader) | Cell Proliferation | VCaP | 1.37 | [7] |
| Z15 (Degrader) | Cell Proliferation | 22Rv1 (AR-V7 positive) | 3.63 | [7] |
| ARV-110 (PROTAC) | Cell Proliferation | VCaP | 0.86 | [7] |
| ARV-110 (PROTAC) | Cell Proliferation | 22Rv1 (AR-V7 positive) | 14.85 | [7] |
Table 2: Comparative Degradation Concentration (DC50) of AR Degraders
This table shows the half-maximal degradation concentration (DC50) for AR degraders, representing the concentration required to reduce the cellular level of the AR protein by 50%.
| Compound | Target Protein | Cell Line | DC50 (µM) | Reference |
| PROTAC Compound 13b | Androgen Receptor | LNCaP | 5.211 | [8] |
| ARD-61 (PROTAC) | Androgen Receptor | LNCaP | 0.008 | [9] |
| EN1441 (Covalent Degrader) | AR and AR-V7 | - | 4.2 (EC50) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the binding and activity of AR antagonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
-
Principle: A constant concentration of a radiolabeled AR agonist (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant AR) in the presence of varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Protocol Outline:
-
Preparation of AR Source: Isolate cytosol from rat ventral prostates or use purified recombinant AR protein.
-
Incubation: In a multi-well plate, incubate the AR source with a fixed concentration of the radiolabeled ligand and a serial dilution of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled agonist).
-
Separation: Separate the receptor-bound from free radioligand. This can be achieved through methods like hydroxylapatite (HAP) slurry followed by washing and centrifugation.
-
Detection: Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Western Blot Analysis for AR Protein Expression
This technique is used to quantify the amount of AR protein in cells following treatment with a potential AR degrader.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and the AR protein is detected using a specific primary antibody followed by a labeled secondary antibody.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) and treat with various concentrations of the test compound for a specified duration.
-
Protein Extraction: Lyse the cells to release the proteins and determine the total protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by molecular weight on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the androgen receptor.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Signal Detection: Detect the signal using a chemiluminescent substrate or fluorescence imaging.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative AR protein levels.
-
Cell Viability Assay (MTT/WST-8)
These colorimetric assays are used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or WST-8) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Reagent Incubation: Add the MTT or WST-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Preclinical Efficacy of Androgen Receptor Antagonist 7 and Other Novel AR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of a novel steroidal androgen receptor (AR) antagonist, referred to as Androgen Receptor Antagonist 7 (compound 3d), with established second-generation nonsteroidal AR antagonists: enzalutamide, apalutamide, and darolutamide (B1677182). The data presented is compiled from publicly available research to facilitate an objective evaluation of these compounds in the context of prostate cancer drug development.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a critical driver of prostate cancer progression. Androgen deprivation therapy (ADT) is a cornerstone of treatment, but resistance often develops, leading to castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the continued signaling of the AR, including through the expression of splice variants like AR-V7 which lacks the ligand-binding domain targeted by many antagonists.[1][2] This has driven the development of next-generation AR antagonists with improved efficacy. This guide focuses on the preclinical data of a promising novel steroidal antagonist and compares it against current standards of care.
Compound Profiles
-
This compound (Compound 3d): A novel steroidal A-ring-fused pyrazole (B372694) derivative of dihydrotestosterone (B1667394).[3][4][5][6]
-
Enzalutamide: A second-generation nonsteroidal AR antagonist.[7]
-
Apalutamide: A second-generation nonsteroidal AR antagonist.[7]
-
Darolutamide: A second-generation nonsteroidal AR antagonist with a distinct structure.[7]
Quantitative Preclinical Efficacy Data
The following tables summarize the available quantitative preclinical data for this compound and the comparator compounds.
Table 1: In Vitro AR Antagonism and Antiproliferative Activity
| Compound | AR Antagonist Activity (IC50) | Cell Line | Antiproliferative Activity (GI50) | Reference |
| This compound (compound 3d) | 1.18 µM | LAPC-4 | 7.9 µM | [3] |
| 22Rv1 | < 40% viability at 20 µM | |||
| Enzalutamide | ~25 nM | LNCaP | ~1 µM | |
| Apalutamide | ~16 nM | LNCaP | Not explicitly stated | |
| Darolutamide | ~27 nM | LNCaP | Not explicitly stated |
Note: Direct comparative studies for all compounds under identical experimental conditions are limited. Data is compiled from various sources and should be interpreted with caution.
Further details from the source paper on this compound (compound 3d) indicate it significantly diminishes the transcriptional activity of AR in a reporter cell line at a 10 μM concentration and leads to a sharp decrease in wild-type AR protein levels, likely through proteasomal degradation.[3][5] It also showed potent activity in ex vivo patient-derived tissues.[3][4][5]
Experimental Protocols
Androgen Receptor Antagonist Activity Assay (for this compound)
Methodology: The transcriptional activity of the AR was assessed using a reporter cell line. The assay measures the ability of the compound to inhibit the androgen-induced expression of a reporter gene.
-
Cell Line: An AR-dependent reporter cell line was used.
-
Stimulation: Cells were stimulated with a synthetic androgen (e.g., R1881) to activate the AR.
-
Treatment: Cells were co-treated with the stimulus and varying concentrations of the antagonist.
-
Readout: The activity of the reporter gene (e.g., luciferase) was measured to determine the extent of AR inhibition. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal response, was then calculated.[3]
Cell Proliferation Assay (for this compound)
Methodology: The antiproliferative activity of the compound was determined using a cell viability assay.
-
Cell Lines: AR-positive prostate cancer cell lines such as LAPC-4 and 22Rv1 were used.
-
Treatment: Cells were treated with a range of concentrations of the antagonist for a specified period (e.g., 72 hours).
-
Readout: Cell viability was measured using a standard method, such as the MTT or a fluorescence-based assay. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, was calculated.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and Points of Inhibition
The following diagram illustrates the androgen receptor signaling pathway and highlights the points of intervention for AR antagonists.
Caption: Simplified diagram of the Androgen Receptor signaling pathway and antagonist inhibition.
Experimental Workflow for Preclinical Evaluation of AR Antagonists
This workflow outlines the typical steps involved in the preclinical assessment of novel androgen receptor antagonists.
Caption: A typical workflow for the preclinical evaluation of novel AR antagonists.
Discussion and Future Directions
This compound (compound 3d) demonstrates promising in vitro activity as a potent AR antagonist with antiproliferative effects in AR-positive prostate cancer cell lines.[3] Its unique steroidal structure and mechanism, which may involve AR protein degradation, differentiate it from the nonsteroidal second-generation antagonists.
However, a direct and comprehensive comparison of its efficacy with enzalutamide, apalutamide, and darolutamide is challenging due to the lack of publicly available head-to-head preclinical studies, particularly in vivo efficacy and pharmacokinetic data for this compound.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant prostate cancer xenograft models, including those resistant to current therapies.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Head-to-head comparative studies: Directly comparing the efficacy and safety of this compound with second-generation AR antagonists in standardized preclinical models.
-
Mechanism of action studies: Further elucidating the molecular mechanisms underlying its AR degradation activity.
The development of novel AR antagonists with distinct mechanisms of action, such as this compound, holds the potential to overcome resistance to current therapies and improve outcomes for patients with advanced prostate cancer. Further preclinical development is warranted to fully assess its therapeutic potential.
References
- 1. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. imtm.cz [imtm.cz]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Enzalutamide and Bicalutamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the first-generation androgen receptor (AR) antagonist, bicalutamide (B1683754), and the second-generation AR antagonist, enzalutamide (B1683756). This document summarizes key performance differences, supported by experimental data, and offers detailed protocols for relevant assays.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a critical driver in the progression of prostate cancer. Androgen deprivation therapy, which includes the use of AR antagonists, is a cornerstone of treatment. Bicalutamide, a first-generation nonsteroidal antiandrogen, functions by competitively inhibiting the binding of androgens to the AR. Enzalutamide, a second-generation inhibitor, exhibits a more complex mechanism of action, not only blocking androgen binding with higher affinity but also preventing AR nuclear translocation and its interaction with DNA.
Comparative Efficacy: In Vitro Data
Enzalutamide demonstrates significantly greater potency in in-vitro assays compared to bicalutamide. This is evident in its lower IC50 values in functional assays and its higher binding affinity for the androgen receptor.
| Parameter | Enzalutamide | Bicalutamide | Fold Difference |
| AR Binding Affinity | High (5- to 8-fold higher than bicalutamide) | Moderate | Enzalutamide is significantly more potent |
| IC50 (AR Signaling) | ~25 nM | ~160 nM | ~6.4x more potent |
| LNCaP Cell Growth Inhibition (GI50) | Lower GI50 | Higher GI50 | Enzalutamide is more effective at inhibiting cell growth |
Clinical Efficacy: Head-to-Head Trial Data
The superior efficacy of enzalutamide over bicalutamide has been demonstrated in head-to-head clinical trials, such as the STRIVE and TERRAIN studies, in patients with castration-resistant prostate cancer (CRPC).
| Clinical Endpoint | Enzalutamide | Bicalutamide | Hazard Ratio (HR) | Trial |
| Median Progression-Free Survival (PFS) | 19.4 months | 5.7 months | 0.24 | STRIVE[1][2][3] |
| Median Progression-Free Survival (PFS) | 15.7 months | 5.8 months | 0.44 | TERRAIN[4][5][6] |
| Prostate-Specific Antigen (PSA) Response (≥50% decline) | 81% | 31% | - | STRIVE[1][2] |
Signaling Pathways and Mechanisms of Action
The differential mechanisms of enzalutamide and bicalutamide are key to their varying efficacy. Bicalutamide primarily acts as a competitive inhibitor at the ligand-binding domain of the androgen receptor. In contrast, enzalutamide has a multi-faceted mechanism that provides a more comprehensive blockade of AR signaling.
Caption: Androgen Receptor Signaling and Antagonist Mechanisms.
Experimental Workflows
Standard assays are employed to compare the efficacy of androgen receptor antagonists. A typical workflow for in vitro analysis involves cell culture, treatment with the compounds, and subsequent measurement of cell viability.
Caption: In Vitro Cell Viability Assay Workflow.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of enzalutamide and bicalutamide for the androgen receptor.
Materials:
-
Rat prostate cytosol (source of androgen receptor)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Enzalutamide and bicalutamide
-
Assay buffer (e.g., TEGD buffer)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled R1881 (for standard curve), enzalutamide, and bicalutamide.
-
In assay tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of the test compounds or unlabeled R1881.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from free radioligand using a method such as hydroxylapatite slurry.
-
Measure the radioactivity of the receptor-bound fraction using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) to determine the relative binding affinity.
LNCaP Cell Viability (MTT) Assay
Objective: To assess the dose-dependent effect of enzalutamide and bicalutamide on the viability of LNCaP prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Enzalutamide and bicalutamide stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of enzalutamide and bicalutamide. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each compound.[7]
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of enzalutamide and bicalutamide in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., LNCaP or VCaP)
-
Matrigel
-
Enzalutamide and bicalutamide formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a mixture of prostate cancer cells and Matrigel into the flanks of the mice.
-
Allow the tumors to establish and reach a predetermined size.
-
Randomize the mice into treatment groups: vehicle control, enzalutamide, and bicalutamide.
-
Administer the respective treatments daily via oral gavage.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Compare the tumor growth inhibition between the treatment groups to assess in vivo efficacy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. urotoday.com [urotoday.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Efficacy and safety of enzalutamide versus bicalutamide for patients with metastatic prostate cancer (TERRAIN): a randomised, double-blind, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. newsroom.astellas.com [newsroom.astellas.com]
- 7. researchgate.net [researchgate.net]
Validating On-Target Effects of Androgen Receptor Antagonists: A Comparative Guide to siRNA-Mediated Approaches
For researchers, scientists, and drug development professionals, confirming that a novel drug candidate engages its intended target is a critical step in the preclinical validation process. This guide provides a comparative overview of using small interfering RNA (siRNA) to validate the on-target effects of Androgen Receptor (AR) antagonists, exemplified by a hypothetical compound, "Androgen Receptor Antagonist 7" (ARA-7). We present supporting experimental data, detailed protocols, and comparisons to alternative validation methods.
The Androgen Receptor is a key driver of prostate cancer, making it a primary therapeutic target.[1] AR antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and downstream signaling.[2] To ensure that the observed biological effects of a potential AR antagonist are indeed due to its interaction with the AR, and not due to off-target effects, robust on-target validation is essential. One of the most common and effective methods for this is the use of siRNA to silence the expression of the target protein.[3]
The underlying principle is straightforward: if the antagonist's effect is on-target, then reducing the expression of the AR using siRNA should phenocopy or abrogate the effect of the antagonist. Conversely, in cells where the AR has been knocked down, the antagonist should have a diminished effect.
Comparative Analysis of Validation Methods
While siRNA is a powerful tool, it is important to consider other validation methods. The choice of method will depend on the specific research question, available resources, and the characteristics of the compound being tested.
| Method | Principle | Advantages | Disadvantages | Typical Assays |
| siRNA Knockdown | Transiently silences AR gene expression, preventing AR protein production.[3] | - Relatively fast and cost-effective.- High specificity.- Applicable to a wide range of cell lines. | - Transient effect.- Potential for off-target effects of the siRNA itself.- Incomplete knockdown can lead to ambiguous results. | - qPCR- Western Blot- Cell Viability Assays- Reporter Gene Assays |
| shRNA Knockdown | Stable integration into the genome for long-term silencing of AR expression.[4][5] | - Stable, long-term knockdown.- Suitable for in vivo studies. | - More time-consuming to generate stable cell lines.- Potential for insertional mutagenesis. | - qPCR- Western Blot- Cell Viability Assays- In vivo tumor growth studies |
| CRISPR/Cas9 Knockout | Permanent disruption of the AR gene, completely ablating AR protein expression. | - Complete and permanent gene knockout.- High specificity. | - Can be lethal if the target is essential for cell survival.- More complex and time-consuming than siRNA. | - qPCR- Western Blot- Cell Viability Assays- Drug resistance studies |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the AR protein upon ligand binding. | - Directly assesses target engagement in a cellular context.- No need for genetic modification. | - Requires specific antibodies for detection.- May not be suitable for all targets or compounds. | - Western Blot- Mass Spectrometry |
Experimental Validation of "this compound" using siRNA
To validate the on-target effects of our hypothetical ARA-7, a series of experiments were conducted in the LNCaP human prostate cancer cell line, which is known to be dependent on AR signaling.
Experimental Workflow
The overall workflow for siRNA-mediated on-target validation is depicted below.
Caption: Experimental workflow for validating on-target effects using siRNA.
Quantitative Data Summary
The following tables summarize the quantitative results from the validation experiments.
Table 1: Effect of AR siRNA on AR mRNA and Protein Expression
| Treatment | Normalized AR mRNA Expression (fold change vs. Control siRNA) | AR Protein Level (% of Control siRNA) |
| Control siRNA | 1.00 ± 0.12 | 100% |
| AR siRNA | 0.15 ± 0.04 | 18% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of ARA-7 and AR siRNA on the Expression of AR Target Gene PSA
| Treatment Group | Normalized PSA mRNA Expression (fold change vs. Vehicle) |
| Control siRNA-transfected cells | |
| Vehicle | 1.00 ± 0.15 |
| ARA-7 (10 µM) | 0.35 ± 0.08 |
| AR siRNA-transfected cells | |
| Vehicle | 0.20 ± 0.05 |
| ARA-7 (10 µM) | 0.18 ± 0.06 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of ARA-7 and AR siRNA on LNCaP Cell Viability
| Treatment Group | Cell Viability (% of Vehicle control) |
| Control siRNA-transfected cells | |
| Vehicle | 100 ± 8.5 |
| ARA-7 (10 µM) | 45 ± 6.2 |
| AR siRNA-transfected cells | |
| Vehicle | 52 ± 7.1 |
| ARA-7 (10 µM) | 48 ± 5.9 |
Data are presented as mean ± SD from three independent experiments.
The results demonstrate that siRNA-mediated knockdown of AR significantly reduces both AR mRNA and protein levels. In cells treated with a control siRNA, ARA-7 effectively reduces the expression of the AR target gene PSA and decreases cell viability.[6] However, in cells where AR has been silenced with siRNA, the effect of ARA-7 is markedly diminished, indicating that its primary mechanism of action is through the Androgen Receptor. The reduction in cell viability and PSA expression by AR siRNA alone is consistent with the known dependence of LNCaP cells on AR signaling.[7]
Detailed Experimental Protocols
Cell Culture and siRNA Transfection
-
Cell Line: LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, cells were transfected with either a non-targeting control siRNA or an AR-targeting siRNA (10 nM) using a lipid-based transfection reagent according to the manufacturer's instructions.[8]
Compound Treatment
-
24 hours post-transfection, the medium was replaced with fresh medium containing either vehicle (0.1% DMSO) or ARA-7 (10 µM).
-
Cells were incubated for an additional 48-72 hours before harvesting for analysis.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was extracted from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed to cDNA.
-
qPCR: qPCR was performed using a SYBR Green-based master mix and primers specific for AR, PSA, and a housekeeping gene (e.g., GAPDH) for normalization.[9] The relative gene expression was calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against AR and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Assay: Cell viability was assessed using a colorimetric MTT assay or a luminescence-based CellTiter-Glo assay.
-
Procedure: After the treatment period, the assay reagent was added to each well according to the manufacturer's protocol.
-
Measurement: The absorbance or luminescence was measured using a microplate reader. The results were normalized to the vehicle-treated control group.
Androgen Receptor Signaling Pathway
Understanding the AR signaling pathway is crucial for interpreting the results of on-target validation studies. The following diagram illustrates the classical AR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Anti‐Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
"cross-resistance studies with Androgen receptor antagonist 7 and other AR inhibitors"
A Comparative Guide to Cross-Resistance with Novel Androgen Receptor (AR) Inhibitors
This guide provides a comparative analysis of cross-resistance profiles among contemporary androgen receptor (AR) inhibitors used in the treatment of castration-resistant prostate cancer (CRPC). While the specific compound "Androgen receptor antagonist 7" was not identified in the available literature, this document focuses on the well-documented cross-resistance observed with key AR-targeted therapies, including enzalutamide (B1683756), abiraterone, apalutamide, and darolutamide. The primary audience for this guide is researchers, scientists, and professionals in drug development.
Mechanisms of Cross-Resistance
A predominant mechanism driving cross-resistance among AR inhibitors is the expression of constitutively active AR splice variants, most notably AR-V7.[1][2][3][4] This truncated variant lacks the ligand-binding domain, the target for drugs like enzalutamide, rendering them ineffective.[3][5] The AKR1C3/AR-V7 axis has been identified as a key pathway conferring broad cross-resistance to next-generation antiandrogen drugs.[[“]][7][8] Upregulation of AKR1C3 can lead to increased AR-V7 levels, promoting resistance.[7][8][9] Other mechanisms include AR gene amplification and point mutations, such as the F876L mutation, which can convert antagonists into agonists.[10][11]
Comparative Efficacy Data
The following tables summarize key findings from studies investigating the impact of AR-V7 on the efficacy of enzalutamide and abiraterone, highlighting the challenge of cross-resistance.
Table 1: Impact of AR-V7 on Clinical Outcomes with Enzalutamide and Abiraterone
| Outcome Metric | Enzalutamide (AR-V7 Positive) | Enzalutamide (AR-V7 Negative) | Abiraterone (AR-V7 Positive) | Abiraterone (AR-V7 Negative) | Reference |
| PSA Response Rate | 0% | 53% | 20.8% | 65.1% | [12][13] |
| Median PSA Progression-Free Survival (PFS) | 1.4 months | 6.0 months | Shorter | Longer | [12][13] |
| Median Clinical/Radiographic PFS | 2.1 months | 6.1 months | Shorter | Longer | [12][13] |
| Median Overall Survival (OS) | 5.5 months | Not Reached | Shorter | Longer | [13] |
PSA Response Rate: Percentage of patients with a ≥50% decline in Prostate-Specific Antigen levels.
Table 2: Cross-Resistance Between Next-Generation AR Inhibitors
| Primary Resistant Treatment | Subsequent Treatment | Outcome | Mechanism | Reference |
| Enzalutamide/Abiraterone | Apalutamide/Darolutamide | Cross-resistance observed | AKR1C3/AR-V7 axis | [7][8] |
| Chronic Apalutamide | Enzalutamide/Abiraterone/Darolutamide | Induced resistance | Increased AKR1C3 expression | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical experimental protocols used in the cited cross-resistance studies.
Cell Viability Assay
-
Objective: To determine the effect of AR inhibitors on the proliferation of prostate cancer cell lines.
-
Method:
-
Prostate cancer cells (e.g., LNCaP, C4-2B, CWR22Rv1) are seeded in 96-well plates.[14]
-
Cells are treated with a range of concentrations of the AR inhibitor (e.g., enzalutamide, abiraterone, apalutamide, darolutamide) for a specified period (e.g., 48-72 hours).[14]
-
Cell viability is assessed using a colorimetric assay such as MTT or by direct cell counting.
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated to compare the sensitivity of different cell lines to the inhibitors.
-
Western Blot Analysis
-
Objective: To detect the expression levels of key proteins such as full-length AR and AR-V7.
-
Method:
-
Prostate cancer cells are treated with AR inhibitors as required.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for AR, AR-V7, AKR1C3, and a loading control (e.g., tubulin).[7][14]
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
AR-V7 Detection in Circulating Tumor Cells (CTCs)
-
Objective: To determine the AR-V7 status in patients and correlate it with clinical outcomes.
-
Method:
-
Whole blood is collected from patients with metastatic CRPC.
-
CTCs are isolated from the blood sample.
-
RNA is extracted from the isolated CTCs.
-
AR-V7 mRNA is detected and quantified using a reverse transcription-polymerase chain reaction (RT-PCR) assay.[12]
-
The presence or absence of AR-V7 is then correlated with patient response to treatment with AR inhibitors.[3][12]
-
Visualizing Cross-Resistance Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway involved in cross-resistance and a general experimental workflow for its investigation.
Caption: The AKR1C3/AR-V7 signaling axis in AR inhibitor resistance.
Caption: A generalized workflow for investigating cross-resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. consensus.app [consensus.app]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. oaepublish.com [oaepublish.com]
- 11. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives [mdpi.com]
- 12. The association of AR-V7 with resistance to Abiraterone in metastatic castration-resistant prostate cancer [jomh.org]
- 13. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vivo Showdown: A Comparative Analysis of Apalutamide and Other Androgen Receptor Antagonists
In the landscape of advanced prostate cancer therapeutics, the efficacy of androgen receptor (AR) antagonists is paramount. This guide provides a detailed in vivo comparison of apalutamide (B1683753), a potent second-generation AR antagonist, with other key players in the field. Due to the absence of a publicly documented "Androgen Receptor Antagonist 7," this comparison will focus on apalutamide versus enzalutamide (B1683756), another leading second-generation AR inhibitor, and will also address the role of the AR splice variant 7 (AR-V7) as a critical factor in therapeutic resistance. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and relevant biological pathways.
Mechanism of Action and Signaling Pathway
Apalutamide is a nonsteroidal antiandrogen that binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[1] This binding prevents AR nuclear translocation, DNA binding, and subsequent transcription of AR target genes, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[2] Enzalutamide operates through a similar mechanism, also targeting the AR LBD to block androgen signaling.[3]
The emergence of AR splice variants, particularly AR-V7, which lacks the LBD, is a significant mechanism of resistance to therapies like apalutamide and enzalutamide.[4][5] AR-V7 is constitutively active, meaning it can translocate to the nucleus and initiate gene transcription without the need for androgen binding, thereby driving tumor growth despite the presence of LBD-targeting antagonists.[3][4]
Comparative In Vivo Efficacy
While direct head-to-head clinical trials are limited, real-world evidence and preclinical studies provide valuable insights into the comparative efficacy of apalutamide and enzalutamide. A 2024 real-world study demonstrated a statistically significant overall survival benefit for apalutamide over enzalutamide at 24 months in patients with metastatic castration-sensitive prostate cancer (mCSPC).[6] Preclinical studies in mouse xenograft models have consistently shown that apalutamide effectively reduces tumor volume.[2]
| Parameter | Apalutamide | Enzalutamide | Reference |
| Metastasis-Free Survival (MFS) in nmCRPC | Median 40.5 months | Median 36.6 months | [7][8] |
| Overall Survival (OS) in mCSPC (vs. Placebo + ADT) | Hazard Ratio: 0.67 | Hazard Ratio: 0.67 | [9] |
| PSA Response (≥50% reduction) in mCRPC (Abiraterone-naïve) | 88% | Not directly compared | [10] |
| Binding Affinity to AR (vs. Bicalutamide) | 7- to 10-fold greater | 5- to 10-fold greater | [1][2] |
Note: Data is derived from separate clinical trials and indirect comparisons; direct head-to-head trial data is limited.
Experimental Protocols
The following outlines a generalized protocol for in vivo efficacy studies of AR antagonists in a prostate cancer xenograft model, based on common methodologies.
1. Cell Line and Animal Model:
-
Cell Line: LNCaP or 22Rv1 human prostate cancer cells are commonly used. LNCaP cells are androgen-sensitive, while 22Rv1 cells express both full-length AR and AR-V7, making them a model for castration-resistant prostate cancer (CRPC).[11]
-
Animal Model: Male immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old.
2. Tumor Implantation:
-
Cultured prostate cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
Approximately 1-5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
3. Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Apalutamide/Enzalutamide: Typically administered orally once daily. Dosing can range from 10 to 30 mg/kg/day, dissolved in a vehicle such as a solution of PEG400, DMSO, and saline.[12]
-
Control Group: Receives the vehicle solution only.
-
Treatment continues for a specified period, often 21-28 days.
4. Efficacy Assessment:
-
Tumor Volume: Measured 2-3 times per week using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored to assess toxicity.
-
Biomarker Analysis: At the end of the study, tumors and blood may be collected for analysis of prostate-specific antigen (PSA) levels, and protein expression of AR and AR-V7 via Western blot or immunohistochemistry.[13]
Pharmacokinetics and Safety Profile
| Parameter | Apalutamide | Enzalutamide | Reference |
| Bioavailability | ~100% | ~84% | [1][14] |
| Time to Peak Plasma Concentration (Tmax) | 2 hours | 1-2 hours | [14] |
| Half-life | 3 days | 5.8 days | [10][15] |
| Metabolism | Primarily via CYP2C8 and CYP3A4 | Primarily via CYP2C8 and CYP3A4 | [15] |
| Common Adverse Events | Rash, hypothyroidism, fracture | Fatigue, back pain, hot flushes, hypertension | [7][10] |
Note: This table summarizes general pharmacokinetic and safety data and may not be from direct comparative studies.
Conclusion
Apalutamide and enzalutamide are both highly effective androgen receptor antagonists with similar mechanisms of action. While both demonstrate significant clinical benefits, emerging real-world evidence suggests a potential overall survival advantage for apalutamide in certain patient populations. The development of resistance, often mediated by the AR-V7 splice variant, remains a significant challenge for both drugs and underscores the need for novel therapeutic strategies. The provided experimental protocols offer a foundational framework for conducting further preclinical in vivo comparisons to elucidate the nuanced differences between these and other emerging AR-targeted therapies.
References
- 1. Apalutamide - Wikipedia [en.wikipedia.org]
- 2. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 3. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of androgen receptor splice variant-7 (AR-V7) in prostate cancer resistance to 2nd-generation androgen receptor signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERLEADA® (apalutamide) demonstrates statistically significant and clinically meaningful improvement in overall survival compared to enzalutamide in patients with metastatic castration-sensitive prostate cancer [jnj.com]
- 7. urotoday.com [urotoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 10. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. urology-textbook.com [urology-textbook.com]
Evaluating the Synergistic Effects of Androgen Receptor Antagonists with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when combining Androgen Receptor (AR) antagonists with traditional chemotherapy, focusing on the treatment of advanced prostate cancer. The objective is to present experimental data, detail methodologies, and visualize the underlying biological mechanisms to aid in research and development efforts. While the prompt specified "Androgen receptor antagonist 7," this appears to be a placeholder. Therefore, this guide will focus on well-characterized and clinically relevant AR antagonists, primarily the second-generation inhibitor enzalutamide (B1683756), and compare its performance with the first-generation antagonist bicalutamide (B1683754) and the novel antagonist EPI-7170 where data is available. The primary chemotherapeutic agent discussed is docetaxel (B913), a standard-of-care taxane-based chemotherapy.
Comparative Performance of AR Antagonist and Chemotherapy Combinations
The combination of AR antagonists with chemotherapy has shown promise in improving therapeutic outcomes in metastatic castration-resistant prostate cancer (mCRPC). The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the synergistic potential of these combination therapies.
Table 1: Clinical Efficacy of Enzalutamide in Combination with Docetaxel
| Metric | Enzalutamide + Docetaxel | Docetaxel Alone | Study Population | Source |
| Median PSA Progression-Free Survival (PFS) | 193 days (95% CI: 174–207) | 127 days (95% CI: 114–160) | mCRPC patients post-abiraterone and enzalutamide | [1] |
| Median PFS for Bone Metastases | 271 days (95% CI: 265–274) | 185 days (95% CI: 183–265) | mCRPC patients post-abiraterone and enzalutamide | [1] |
| Prostate-Specific Antigen (PSA) Reduction (≥50%) | Significantly greater reduction | Lower reduction | mCRPC patients post-abiraterone and enzalutamide | [1] |
| 6-Month Progression-Free Survival (PFS) Rate | 89.1% | 72.8% | Previously untreated mCRPC patients | [2] |
| Median Progression-Free Survival (PFS) | 10.1 months | 9.1 months | Previously untreated mCRPC patients | [2] |
Table 2: Preclinical Synergistic Effects of EPI-7170 with Enzalutamide
| Metric | EPI-7170 + Enzalutamide | Enzalutamide Alone | EPI-7170 Alone | Cell Line/Model | Source |
| Inhibition of DNA Synthesis (S phase) | Nearly complete inhibition | Little effect | Reduction of S phase | C4-2B-ENZR cells | [3] |
| Tumor Volume in vivo | Significantly decreased vs. Enzalutamide alone | No significant decrease vs. vehicle | Significantly decreased vs. vehicle | VCaP-ENZR xenografts | [3] |
| Cell Proliferation (IC50 of Enzalutamide) | Lower IC50 | Higher IC50 | N/A | VCaP-ENZR and C4-2B-ENZR cells | [3] |
Table 3: Comparative Efficacy of Enzalutamide vs. Bicalutamide (in combination with ADT)
| Metric | Enzalutamide | Bicalutamide | Study Population | Source |
| 7-Month PSA Response Rate (Black patients) | 93% | 42% | mHSPC | [4],[5] |
| 7-Month PSA Response Rate (non-Black patients) | 94% | 86% | mHSPC | [4],[5] |
| 12-Month PSA Response Rate (overall) | 84% | 34% | mHSPC | [4],[5] |
| Median Progression-Free Survival (PFS) | 15.7 months | 5.8 months | mCRPC | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of synergistic effects between AR antagonists and chemotherapy.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell proliferation and determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2B) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Drug Treatment: Treat the cells with various concentrations of the AR antagonist (e.g., enzalutamide), chemotherapy (e.g., docetaxel), or their combination. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a further 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after drug treatment.
-
Cell Seeding: Seed a low number of single cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the AR antagonist, chemotherapy, or their combination for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of 0.05% w/v crystal violet, 1% formaldehyde, and 1% methanol (B129727) in PBS for 20 minutes.
-
Quantification: Wash the plates, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drug combinations or single agents for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining AR antagonists with chemotherapy, particularly taxanes like docetaxel, is rooted in their complementary mechanisms of action targeting the androgen receptor signaling pathway.
Androgen Receptor Signaling Pathway
The androgen receptor is a key driver of prostate cancer growth and proliferation. Upon binding to androgens like testosterone, the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell growth and survival.
Caption: Mechanism of Androgen Receptor signaling and points of therapeutic intervention.
AR antagonists like enzalutamide directly compete with androgens for binding to the AR, thereby preventing its activation and subsequent nuclear translocation.[7] Docetaxel, a microtubule-stabilizing agent, has been shown to inhibit the nuclear translocation of the AR by disrupting the microtubule network that the AR complex uses for transport.[8] This dual blockade of AR nuclear import through distinct mechanisms is a key driver of the observed synergy.
Experimental Workflow for Evaluating Synergy
A typical preclinical workflow to evaluate the synergistic effects of an AR antagonist and a chemotherapeutic agent is outlined below.
Caption: A generalized workflow for preclinical evaluation of drug synergy.
The Role of AR-V7 in Treatment Resistance
A significant challenge in AR-targeted therapy is the emergence of resistance, often mediated by the expression of AR splice variants (AR-Vs), most notably AR-V7. AR-V7 lacks the ligand-binding domain, rendering it constitutively active and insensitive to AR antagonists that target this domain.
References
- 1. Therapeutic outcomes of enzalutamide-docetaxel combination versus docetaxel monotherapy in post-sequential androgen receptor axis-targeted therapy failure metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells | Aging [aging-us.com]
- 3. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. researchgate.net [researchgate.net]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Androgen Receptor Antagonist 7
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like Androgen Receptor (AR) Antagonist 7 are critical for ensuring personnel safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for AR Antagonist 7 is not publicly available, established guidelines for the disposal of hazardous chemical waste provide a clear framework for its safe management.[1] All personnel handling this compound must be fully trained on these procedures.
Disclaimer: The following procedures are based on general best practices for the disposal of potent, biologically active research chemicals. It is imperative to obtain the specific SDS from your supplier before handling this compound and to follow all instructions provided therein, in addition to your institution's environmental health and safety (EHS) guidelines.[2]
Immediate Safety and Handling Precautions
A thorough risk assessment should be conducted before handling AR Antagonist 7. As a potent biological inhibitor, this compound should be handled in a designated laboratory area with appropriate personal protective equipment (PPE).[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile or other chemically resistant gloves is recommended.[1][2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]
-
Lab Coat: A dedicated lab coat must be worn.[2]
-
Respiratory Protection: If there is a risk of aerosolization, a fit-tested N95 respirator or higher level of respiratory protection may be necessary.[2]
Key Disposal and Safety Data
The following table summarizes critical information for the handling and disposal of AR Antagonist 7, based on guidelines for similar potent compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays. | [1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and a respirator if there is a risk of aerosol generation. | [1][2] |
| Solid Waste Disposal | Segregate into a clearly labeled, sealed, puncture-resistant container for hazardous waste. | [1][2] |
| Liquid Waste Disposal | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not dispose down the drain. | [1][2] |
| Decontamination | Use a 1:10 bleach solution or another approved laboratory disinfectant for surfaces and equipment. | [1] |
| Spill Management | Evacuate the area if necessary. Use a chemical spill kit to contain and absorb the spill. All cleanup materials must be disposed of as hazardous waste. | [1] |
Step-by-Step Disposal Plan
The disposal of AR Antagonist 7 and any contaminated materials must be managed to prevent environmental release and comply with all local, state, and federal regulations.[2][3]
-
Segregation of Waste: All waste contaminated with AR Antagonist 7 must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).[2]
-
-
Solid Waste Disposal:
-
Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "Androgen Receptor Antagonist 7."[2]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing AR Antagonist 7 in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Crucially, do not dispose of liquid waste containing this compound down the drain. [1][2]
-
-
Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a solution of sodium hypochlorite) followed by a thorough rinse with water and then a solvent like ethanol (B145695) or acetone. Consult your institution's EHS for recommended procedures.[2]
-
Work surfaces should be decontaminated at the end of each procedure.[2]
-
-
Final Disposal:
Experimental Protocols
While a specific disposal protocol for AR Antagonist 7 is not available, the following spill cleanup protocol for potent chemical compounds serves as a crucial experimental procedure for ensuring safety.
Spill Cleanup Protocol
-
Alert Personnel and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Contain the Spill:
-
Decontaminate: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol (e.g., 1:10 bleach solution followed by a water rinse).[1]
-
Collect Waste: All materials used for cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[1]
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.[1]
Diagrams
The following diagrams illustrate the procedural workflow for the proper disposal of AR Antagonist 7 and a conceptual representation of its mechanism of action as a signaling pathway inhibitor.
Caption: Workflow for the proper disposal of this compound.
Caption: Conceptual diagram of Androgen Receptor signaling inhibition.
References
Essential Safety and Logistical Information for Handling Androgen Receptor Antagonist 7
For researchers, scientists, and drug development professionals, ensuring safety and proper handling of potent compounds like Androgen Receptor Antagonist 7 is paramount. This document provides a comprehensive guide to personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. The following guidance is based on established safety protocols for similar potent small molecule inhibitors and general laboratory safety standards.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The required level of protection varies depending on the specific laboratory activity.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Chemical-resistant disposable nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat | - Work within a chemical fume hood or a ventilated balance enclosure.- Consider double-gloving for enhanced protection.[1] |
| Working with Solutions | - Chemical-resistant disposable nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat | - A face shield should be worn in addition to goggles if there is a significant splash hazard. |
| General Laboratory Work (in the vicinity of the compound) | - Safety glasses- Laboratory coat- Closed-toe shoes | - Long pants are recommended to protect the legs.[1] |
Note: Always inspect gloves for any signs of tears or holes before use.[1] If any contamination of PPE occurs, it should be removed promptly and decontaminated or disposed of as hazardous waste.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All manipulations involving the solid form of this compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[1]
-
Eye Wash and Safety Shower: A fully operational and easily accessible eye wash station and safety shower are mandatory in any laboratory where this compound is handled.[1]
Procedural Guidance:
-
Preparation: Before beginning any work, ensure all necessary PPE is correctly donned. Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[1]
-
Weighing: When working with the powdered form, accurately weigh the required amount inside a chemical fume hood or a ventilated enclosure to minimize the risk of generating airborne dust.[1]
-
Solubilization: Add solvent to the solid compound slowly and carefully to prevent any splashing.[1]
Spill Management:
-
Small Spills: In the event of a small spill of a solution, absorb the liquid using an inert material such as vermiculite, sand, or earth. The contaminated absorbent material should then be placed in a sealed container for proper disposal.[1]
-
Large Spills: For larger spills, evacuate the immediate area and adhere to your institution's established emergency procedures.[1]
-
Solid Spills: Carefully sweep up the solid material, taking care to avoid creating dust. Place the collected solid in a sealed container for disposal.[1]
Waste Disposal:
All waste materials containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: All contaminated consumables, including gloves, bench paper, and pipette tips, should be collected in a designated and clearly labeled sealed hazardous waste container.[1]
-
Liquid Waste: Any unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for hazardous liquid waste.[1]
Androgen Receptor Signaling Pathway
The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive organs.[2] Its signaling is broadly classified into classical and non-classical pathways.
Classical (Genomic) Signaling Pathway
In the classical pathway, androgens diffuse into the cell and bind to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs). The activated AR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4]
Caption: Classical (genomic) androgen receptor signaling pathway.
Non-Classical (Non-Genomic) Signaling Pathway
The non-classical pathway involves AR located at the plasma membrane. Upon androgen binding, the membrane-associated AR can rapidly activate various downstream signaling cascades, such as the MAPK pathway, through interactions with signaling molecules like Src kinase.[2][3] This pathway can regulate cellular processes independent of direct gene transcription by the nuclear AR.
Caption: Non-classical (non-genomic) androgen receptor signaling pathway.
Experimental Protocols
While a specific, detailed experimental protocol for "this compound" is not publicly available, the following represents a generalized workflow for in vitro experiments based on protocols for similar compounds.[5]
Caption: Generalized workflow for in vitro testing of an AR antagonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
